molecular formula C15H24N2S B11850197 1-(5-(tert-Butylthio)pyridin-2-yl)azepane

1-(5-(tert-Butylthio)pyridin-2-yl)azepane

Katalognummer: B11850197
Molekulargewicht: 264.4 g/mol
InChI-Schlüssel: FCJIIUKQYUOPMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(tert-Butylthio)pyridin-2-yl)azepane is a specialized chemical compound of significant interest in medicinal chemistry and preclinical research. This molecule features a unique structural design comprising an azepane ring linked to a pyridine system modified with a tert-butylthio substituent. This specific arrangement results in a distinct molecular architecture that may influence biomolecular interactions and physicochemical properties relevant to pharmaceutical development. The compound's research applications primarily focus on its potential as a key intermediate in synthetic organic chemistry and investigational pharmacology. Researchers are exploring this chemical entity for its possible interactions with various biological targets, including enzyme systems and receptor proteins. The tert-butylthio moiety contributes enhanced lipophilicity and potential metabolic stability, which may offer advantages in structure-activity relationship studies during early drug discovery phases. This product is provided exclusively for research purposes in laboratory settings and is strictly classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should implement appropriate safety protocols including personal protective equipment and proper ventilation when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C15H24N2S

Molekulargewicht

264.4 g/mol

IUPAC-Name

1-(5-tert-butylsulfanylpyridin-2-yl)azepane

InChI

InChI=1S/C15H24N2S/c1-15(2,3)18-13-8-9-14(16-12-13)17-10-6-4-5-7-11-17/h8-9,12H,4-7,10-11H2,1-3H3

InChI-Schlüssel

FCJIIUKQYUOPMZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)SC1=CN=C(C=C1)N2CCCCCC2

Herkunft des Produkts

United States

Foundational & Exploratory

1-(5-(tert-Butylthio)pyridin-2-yl)azepane: Structural Characterization & Analytical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure Analysis of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary

This technical guide provides a comprehensive structural analysis of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane , a specific heterocyclic scaffold often utilized in the development of G-protein coupled receptor (GPCR) antagonists (e.g., Orexin, Histamine H3) and kinase inhibitors. This molecule combines a lipophilic azepane (hexamethyleneimine) ring with a 2-aminopyridine core, substituted at the 5-position with a bulky tert-butylthio group.

The interplay between the electron-donating azepane and the electron-withdrawing pyridine ring creates a distinct "push-pull" electronic system, while the tert-butylthio moiety introduces significant steric bulk and lipophilicity (cLogP > 4.0), critical for blood-brain barrier (BBB) penetration. This guide details the synthetic logic, spectroscopic signatures (NMR/MS), and conformational dynamics required for rigorous identification.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule consists of three distinct domains: the flexible azepane ring, the rigid pyridine linker, and the hydrophobic tert-butylthio tail.

PropertyValue / Description
IUPAC Name 1-[5-(2-methyl-2-propanyl)sulfanylpyridin-2-yl]azepane
Molecular Formula

Molecular Weight 264.43 g/mol
Monoisotopic Mass 264.1660
Topological Polar Surface Area (TPSA) ~16 Ų (Highly permeable)
Predicted cLogP 4.2 – 4.8 (High lipophilicity)
pKa (Calculated) ~6.5 (Pyridine N), Azepane N is non-basic due to conjugation

Synthetic Route & Purity Profiling

To understand the impurity profile during analysis, one must understand the genesis of the bond formation. The most robust route utilizes Nucleophilic Aromatic Substitution (


) .
Reaction Logic

The 2-position of the pyridine ring is activated for nucleophilic attack, particularly when the 5-position holds an electron-neutral or withdrawing group. However, the tert-butylthio group is a weak donor, so elevated temperatures or palladium catalysis (Buchwald-Hartwig) may be required depending on the leaving group (


).

Primary Route: Reaction of 2-chloro-5-(tert-butylthio)pyridine with azepane in the presence of an inorganic base (


) in a polar aprotic solvent (DMF or DMSO).
Workflow Visualization

The following diagram outlines the synthesis, purification, and critical decision points for quality control.

SynthesisWorkflow Start Start: 2-Cl-5-(t-BuS)-pyridine Reagent + Azepane (1.2 eq) + K2CO3 / DMF Start->Reagent Reaction Reaction: 100°C, 12h (SnAr Mechanism) Reagent->Reaction Workup Aq. Workup / Extraction (Remove excess Azepane) Reaction->Workup Crude Crude Oil Workup->Crude Purification Flash Chromatography (Hex/EtOAc) Crude->Purification If purity < 90% QC Final QC: 1H NMR, LC-MS, HPLC Crude->QC If purity > 95% Purification->QC

Caption: Figure 1.[1] Synthetic workflow for the generation of the target scaffold via nucleophilic aromatic substitution.

Spectroscopic Characterization

Accurate structural assignment relies on identifying the specific coupling patterns of the pyridine ring and the unique fragmentation of the sulfur moiety.

Nuclear Magnetic Resonance (NMR) Analysis

The 2-aminopyridine system exhibits restricted rotation around the


 bond due to resonance (amidine character).

Solvent Selection:


 is preferred over 

to prevent peak broadening caused by dynamic exchange and to sharpen the aromatic signals.
Protocol: 1H NMR Assignment (400 MHz, DMSO-d6)
Position

(ppm)
MultiplicityIntegralAssignment Logic
Pyridine H-6 8.15d (

Hz)
1HMost deshielded; adjacent to Pyridine N; meta-coupling only.
Pyridine H-4 7.45dd (

Hz)
1HOrtho to S-tBu; meta to N. Shows coupling to H-3 and H-6.
Pyridine H-3 6.60d (

Hz)
1HUpfield shifted due to electron donation from Azepane N (ortho-like effect).
Azepane

-CH2
3.60Broad t4HDeshielded by attachment to aromatic nitrogen. Broadening indicates ring flip.
Azepane

-CH2
1.70 - 1.45Multiplet8HThe "hump" of the azepane ring; overlapping signals.
t-Butyl 1.25Singlet9HCharacteristic sharp singlet; diagnostic for the S-tBu group.

Critical Validation:

  • NOE (Nuclear Overhauser Effect): Irradiation of the Azepane

    
    -protons (3.60 ppm) should show an enhancement of the Pyridine H-3 (6.60 ppm), confirming the regiochemistry of the substitution at the 2-position.
    
Mass Spectrometry (LC-MS)

The tert-butylthio ether is the most fragile part of the molecule under Electrospray Ionization (ESI) or Electron Impact (EI).

  • Parent Ion:

    
    
    
  • Primary Fragmentation: Loss of the tert-butyl group as isobutylene (neutral loss of 56 Da).

    • Fragment:

      
       (Thiol-pyridine-azepane cation).
      
  • Secondary Fragmentation: Loss of the azepane ring or ring contraction.

Structural Connectivity Map

The following diagram illustrates the necessary 2D-NMR correlations (HMBC/COSY) to prove the structure.

NMR_Connectivity PyN Pyridine N C2 C2 (Quat) PyN->C2 AzN Azepane N C2->AzN H3 H3 (6.6 ppm) C2->H3 C5 C5 (S-Link) H3->C5 HMBC S Sulfur C5->S tBu t-Butyl (1.25 ppm) S->tBu tBu->C5 HMBC AzAlpha Azepane α-H AzAlpha->C2 HMBC AzAlpha->H3 NOE

Caption: Figure 2. Key HMBC (Green) and NOE (Blue Dashed) correlations required to confirm regiochemistry.

Structural Dynamics & Conformational Analysis

The azepane ring is not a flat hexagon; it exists in a dynamic equilibrium between chair, twist-chair, and twist-boat conformations.

The "Amidine" Planarity

Because the azepane nitrogen is attached to the pyridine ring:

  • The

    
     lone pair is delocalized into the pyridine ring.
    
  • The

    
     bond has partial double-bond character.
    
  • Consequence: The

    
     portion of the azepane ring is forced to be relatively coplanar with the pyridine ring. This rigidity reduces the conformational freedom of the azepane ring compared to free azepane, often locking it into a specific twist-chair conformation in the crystal state.
    
Steric Implications

The tert-butylthio group at position 5 is bulky ("fat"). While it is distal to the azepane ring, it significantly increases the lipophilic surface area. In drug design, this group is often used to fill hydrophobic pockets (e.g., in the Orexin receptor). The sulfur atom acts as a "hinge," allowing the tert-butyl group to rotate and optimize van der Waals interactions, unlike a rigid phenyl ring.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2] (Standard text for NMR/MS interpretation logic).

  • Bremner, J. B., & Samosorn, S. (2008).[3] Azepines and their Fused-ring Derivatives. In Comprehensive Heterocyclic Chemistry III. Elsevier.

  • Puszko, A., et al. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. (Provides baseline shifts for 2-aminopyridines).

  • Ribelin, T. P., & Aubé, J. (2008). Synthesis of Enantiomerically Enriched (R)-5-tert-butylazepan-2-one. Nature Protocols. (Discusses azepane ring dynamics).

  • Doc Brown's Chemistry. Mass spectrum fragmentation patterns of organic compounds. (Reference for t-butyl fragmentation).

Sources

Therapeutic potential of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Potential of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane in Drug Discovery

Executive Summary

The relentless pursuit of novel chemical entities with superior therapeutic profiles is the cornerstone of modern drug discovery. This guide introduces 1-(5-(tert-Butylthio)pyridin-2-yl)azepane , a novel molecule designed by synergistically combining three privileged structural motifs: a pyridine core, a seven-membered azepane ring, and a tert-butylthio substituent. While this specific molecule is not yet extensively documented in public literature, this guide provides a comprehensive, forward-looking analysis of its therapeutic potential. By dissecting the known pharmacological roles of its constituent fragments, we will construct a robust hypothesis for its mechanism of action and outline a rigorous, field-proven workflow for its preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blueprint for unlocking the potential of this and similar novel molecular architectures.

Introduction: A Rationale for a Tri-Fragment Molecular Design

The structure of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane is a deliberate convergence of chemical scaffolds known for their profound impact on biological systems.

  • The Pyridine Nucleus: The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its polar, ionizable nature, which can enhance solubility and bioavailability.[1][2] Pyridine derivatives exhibit an exceptionally broad spectrum of bioactivities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, making them a versatile starting point for drug design.[1][2][3]

  • The Azepane Ring: As a seven-membered saturated heterocycle, azepane is an under-explored area of chemical space compared to its five- and six-membered counterparts like pyrrolidine and piperidine.[4][5] Its inclusion provides a three-dimensional structure that can improve target binding specificity and optimize pharmacokinetic profiles.[4] Notably, over 20 FDA-approved drugs feature the azepane motif, underscoring its therapeutic relevance in areas from oncology to central nervous system (CNS) disorders.[6]

  • The tert-Butylthio Group: The tert-butyl group is a common tool in medicinal chemistry used to increase lipophilicity and to provide a steric shield, which can protect metabolically labile sites on a molecule. Its incorporation can significantly enhance metabolic stability, reducing clearance and prolonging the drug's half-life.[7][8] However, this group can itself be a site of metabolism, typically through oxidation.[8] Therefore, its strategic placement is a critical design consideration.

This unique combination of a proven bioactive core (pyridine), a 3D-scaffold (azepane), and a pharmacokinetic modulator (tert-butylthio) positions 1-(5-(tert-Butylthio)pyridin-2-yl)azepane as a compound of significant interest for novel therapeutic development.

Hypothesized Therapeutic Target and Mechanism of Action

Given the prevalence of pyridine and azepane derivatives in neuropharmacology, we hypothesize that 1-(5-(tert-Butylthio)pyridin-2-yl)azepane possesses significant potential as a modulator of CNS activity, particularly as an anticonvulsant agent .

Many existing anticonvulsant drugs function by modulating the activity of voltage-gated ion channels or by enhancing GABAergic inhibition.[3] Pyridine derivatives have been shown to act as blockers of neuronal sodium and calcium channels.[3] Therefore, our primary hypothesis is that 1-(5-(tert-Butylthio)pyridin-2-yl)azepane functions as a state-dependent blocker of voltage-gated sodium channels (VGSCs) . In this model, the compound would preferentially bind to and stabilize the inactivated state of the channel, a mechanism that is highly effective at suppressing the rapid, repetitive neuronal firing characteristic of epileptic seizures.

Hypothesized_Mechanism_of_Action Compound 1-(5-(tert-Butylthio)pyridin-2-yl)azepane VGSC Voltage-Gated Sodium Channel (VGSC) Compound->VGSC Binds to InactivatedState Stabilization of Inactivated State VGSC->InactivatedState Promotes ActionPotential Reduced Repetitive Action Potentials InactivatedState->ActionPotential Leads to Neuron Excitatory Neuron Neuron->VGSC Location Seizure Suppression of Seizure Activity ActionPotential->Seizure Results in

Caption: Hypothesized mechanism of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane as a VGSC blocker.

A Comprehensive Drug Discovery and Evaluation Workflow

To systematically investigate the therapeutic potential of this novel compound, the following multi-stage workflow is proposed. This workflow is designed to be a self-validating system, where each stage provides critical data to justify progression to the next, ensuring a resource-efficient and scientifically rigorous evaluation.

Drug_Discovery_Workflow Synthesis Chemical Synthesis & Purification InVitro In Vitro Evaluation (Potency & Selectivity) Synthesis->InVitro ADME In Vitro ADME (Metabolic Stability) Synthesis->ADME PK In Vivo PK (Rodent) InVitro->PK Potent Hits ADME->PK Stable Hits Efficacy In Vivo Efficacy (Seizure Model) PK->Efficacy Good Exposure Tox Preliminary Toxicity Assessment Efficacy->Tox LeadOpt Lead Optimization (SAR Studies) Tox->LeadOpt Safe & Efficacious

Caption: A streamlined workflow for the preclinical evaluation of the candidate compound.

Detailed Experimental Protocols

The following protocols represent the core experimental procedures required to execute the evaluation workflow.

Chemical Synthesis

A plausible synthetic route involves a nucleophilic aromatic substitution followed by purification.

Protocol: Synthesis of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane

  • Starting Materials: 2-chloro-5-(tert-butylthio)pyridine and Azepane.

  • Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve 2-chloro-5-(tert-butylthio)pyridine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add azepane (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Reaction Conditions: Heat the mixture to 120°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Purification: Purify the crude product using silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the final compound.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation

Protocol: Electrophysiological Assessment of VGSC Blockade

  • Cell Line: Use HEK-293 cells stably expressing the human Naᵥ1.2 channel isoform.

  • Method: Automated whole-cell patch-clamp electrophysiology.

  • Procedure: a. Maintain a holding potential of -100 mV to ensure channels are in the resting state. b. Apply a depolarizing test pulse to 0 mV to elicit a peak sodium current (Iₙₐ). c. To assess state-dependent block, apply a 500 ms conditioning prepulse to -20 mV to accumulate channels in the inactivated state before the test pulse. d. Apply a range of concentrations of the test compound (e.g., 1 nM to 30 µM).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for both the resting and inactivated states. A significantly lower IC₅₀ for the inactivated state confirms the hypothesized mechanism.

In Vitro ADME Profiling

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Materials: Pooled HLM, NADPH regenerating system, test compound.

  • Procedure: a. Pre-incubate the test compound (1 µM final concentration) with HLM (0.5 mg/mL) in a phosphate buffer at 37°C. b. Initiate the metabolic reaction by adding the NADPH regenerating system. c. At specific time points (0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard. d. Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ) from the rate of compound disappearance.

In Vivo Pharmacokinetics (PK)

Protocol: Rodent Pharmacokinetic Study

  • Species: Male C57BL/6 mice (n=3 per group).

  • Dosing: a. Intravenous (IV) group: Administer the compound at 1 mg/kg via tail vein injection. b. Oral (PO) group: Administer the compound at 10 mg/kg via oral gavage.

  • Sampling: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via submandibular bleeding.

  • Sample Processing: Process blood to plasma and store at -80°C.

  • Analysis: Quantify the compound concentration in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

In Vivo Efficacy

Protocol: Maximal Electroshock (MES) Seizure Model

  • Species: Male CD-1 mice.

  • Procedure: a. Administer the test compound or vehicle control via intraperitoneal (IP) injection. b. At the time of predicted peak plasma concentration (determined from PK studies), induce a seizure by delivering an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes. c. Observe the mice for the presence or absence of a tonic hindlimb extension, which is indicative of a maximal seizure.

  • Endpoint: The primary endpoint is the percentage of mice protected from tonic hindlimb extension.

  • Data Analysis: Calculate the median effective dose (ED₅₀), the dose at which 50% of the animals are protected.

Data Presentation and Interpretation

The following tables summarize hypothetical, yet realistic, data outcomes from the proposed experiments, which would strongly support the continued development of the compound.

Table 1: In Vitro Pharmacology & Metabolism

ParameterValueInterpretation
Naᵥ1.2 IC₅₀ (Resting State) 15.2 µMLow affinity for resting channels, suggesting a lower risk of side effects at normal physiological states.
Naᵥ1.2 IC₅₀ (Inactivated State) 0.25 µMHigh potency for inactivated channels, supporting the state-dependent mechanism of action.
Selectivity Ratio (Resting/Inactivated) 60.8-foldExcellent selectivity, indicating a targeted effect on hyperactive neurons.
HLM Intrinsic Clearance (Clᵢₙₜ) 18 µL/min/mgLow to moderate clearance, suggesting good metabolic stability and potential for a favorable in vivo half-life.

Table 2: In Vivo Pharmacokinetics and Efficacy

ParameterValueInterpretation
IV Half-Life (t½) 4.5 hoursSufficiently long half-life for sustained therapeutic effect.
Oral Bioavailability (%F) 55%Good oral absorption, suitable for oral drug development.
Brain/Plasma Ratio (at 2h) 1.8Excellent CNS penetration, crucial for a centrally-acting drug.
MES Model ED₅₀ 8.5 mg/kgPotent anticonvulsant activity in a gold-standard preclinical model.

Conclusion and Future Directions

The molecular architecture of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane presents a compelling starting point for the discovery of a novel CNS therapeutic. The strategic combination of a pyridine core, an azepane ring, and a tert-butylthio group provides a strong rationale for its potential as a potent, selective, and metabolically stable agent. The proposed workflow and experimental protocols provide a clear and rigorous path to validate its hypothesized anticonvulsant activity.

Positive outcomes from this initial evaluation would trigger a comprehensive lead optimization program focused on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and fine-tune ADME properties.

  • Broad Panel Screening: Evaluating efficacy in other seizure models (e.g., pentylenetetrazole-induced seizures) to understand the full anticonvulsant profile.

  • Safety Pharmacology: Conducting studies to assess potential effects on cardiovascular and respiratory systems.

By following this data-driven approach, the full therapeutic potential of this promising chemical scaffold can be systematically explored and potentially translated into a next-generation therapeutic for neurological disorders.

References

  • Therapeutic effect of pyridine derivatives. | Download Scientific Diagram - ResearchGate. [Link]

  • Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II - PubMed. [Link]

  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions - Journal of Chemical Reviews. [Link]

  • Pyridine Derivatives: A Comprehensive Review of Their Potential as Anti-Diabetic Agents. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - MDPI. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. [Link]

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed. [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. [Link]

  • Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. [Link]

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. [Link]

  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed. [Link]

  • BP401T - COP Bela. [Link]

  • Metabolically Stable tert-Butyl Replacement - PMC - NIH. [Link]

  • This is an Accepted Manuscript of an article published in Nature Chemistry , available at: DOI: 2010.1038/s41557-023-01429-1 - idUS. [Link]

Sources

Physicochemical Profiling and Synthetic Methodology of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic installation of specific functional groups dictates a molecule’s pharmacokinetic and pharmacodynamic fate. 1-(5-(tert-Butylthio)pyridin-2-yl)azepane represents a highly specialized pharmacophore module. The integration of a 7-membered azepane ring provides a wider conformational exit vector and altered basicity compared to classical piperidines. Concurrently, the tert-butylthio ether at the C5 position introduces significant steric bulk—ideal for occupying deep, lipophilic receptor pockets—while exhibiting superior resistance to oxidative metabolism compared to simple alkyl ethers.

This technical whitepaper details the structural rationale, physicochemical properties, and a self-validating synthetic methodology for this compound, designed for researchers in medicinal chemistry and process development.

Molecular Identity & Physicochemical Properties

Understanding the baseline physicochemical profile is critical for predicting the compound's behavior in biological assays and formulation matrices. The combination of the lipophilic tert-butylthio group and the basic azepane nitrogen results in a highly lipophilic, yet soluble, basic amine.

PropertyValue
Chemical Name 1-(5-(tert-Butylthio)pyridin-2-yl)azepane
Molecular Formula C₁₅H₂₄N₂S
Molecular Weight 264.43 g/mol
Exact Mass 264.1660 Da
Hydrogen Bond Donors (HBD) 0
Hydrogen Bond Acceptors (HBA) 3 (Pyridine N, Azepane N, Thioether S)
Rotatable Bonds 3
Topological Polar Surface Area (TPSA) ~41.4 Ų

Retrosynthetic Strategy & Mechanistic Causality

The most efficient retrosynthetic disconnection of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane traces back to the commercially available 2,5-dibromopyridine . The synthesis relies on the stark electronic differentiation between the C2 and C5 positions of the pyridine ring:

  • Regioselective SNAr: The C2 position is highly activated toward nucleophilic aromatic substitution (SNAr) due to the strong inductive and resonance electron-withdrawing effects of the adjacent endocyclic nitrogen[1]. Conversely, the C5 position is relatively electron-rich and remains inert under standard SNAr conditions[2]. This allows for the catalyst-free, regioselective installation of the azepane ring at C2.

  • Buchwald-Hartwig C-S Cross-Coupling: The remaining C5 bromide is perfectly primed for palladium-catalyzed cross-coupling with tert-butyl mercaptan[3]. Because thiols strongly coordinate to palladium and can poison the catalyst by forming inactive Pd(II)-thiolate dimers[4], the reaction mandates the use of bulky, electron-rich bidentate ligands (e.g., Josiphos derivatives like CyPF-tBu) to sterically block dimerization and drive the reductive elimination step[5].

Step-by-Step Synthetic Protocols

The following protocols are designed as self-validating systems , incorporating in-process analytical checks to ensure reaction fidelity before proceeding to the next synthetic stage.

Protocol A: Regioselective SNAr to form 1-(5-bromopyridin-2-yl)azepane

Objective: Chemoselective amination at the highly electrophilic C2 position.

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask, dissolve 2,5-dibromopyridine (10.0 mmol, 1.0 equiv) in anhydrous DMF (20 mL, 0.5 M).

  • Reagent Addition: Add anhydrous K₂CO₃ (20.0 mmol, 2.0 equiv) followed by azepane (11.0 mmol, 1.1 equiv). Causality: The mild inorganic base neutralizes the generated HBr without causing unwanted side reactions, while the slight excess of azepane ensures complete consumption of the dibromide.

  • Thermal Activation: Stir the suspension at 90 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (R_f ~0.6) must be fully consumed, replaced by a highly UV-active product spot (R_f ~0.4).

  • Workup: Cool to room temperature, quench with H₂O (50 mL), and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to selectively partition and remove residual DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel flash chromatography (0–10% EtOAc in Hexanes) to yield the intermediate as a pale yellow oil.

Protocol B: Palladium-Catalyzed C-S Cross-Coupling

Objective: Transition-metal catalyzed thioetherification at the C5 position.

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), CyPF-tBu ligand (4 mol%), and NaOtBu (15.0 mmol, 1.5 equiv).

  • Substrate Addition: Add the 1-(5-bromopyridin-2-yl)azepane intermediate (10.0 mmol, 1.0 equiv) dissolved in anhydrous, degassed toluene (50 mL, 0.2 M).

  • Thiol Introduction: Add tert-butyl mercaptan (12.0 mmol, 1.2 equiv) via a gas-tight syringe. (Caution: Highly odorous; perform in a well-ventilated fume hood).

  • Coupling: Seal the tube, remove from the glovebox, and stir at 100 °C for 16 hours.

  • In-Process Validation: Analyze a 10 µL reaction aliquot via LC-MS. The chromatogram must show the complete disappearance of the brominated intermediate (m/z ~255/257) and the emergence of the target mass (m/z[M+H]⁺ = 265.17).

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA) to isolate the pure target compound.

Catalytic Mechanism of C-S Bond Formation

The transformation in Protocol B follows a classic Pd(0)/Pd(II) catalytic cycle, specifically optimized for thioetherification to prevent catalyst poisoning.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Br + Pd(0) Pd0->OxAdd Ar-Br PdII_Br Ar-Pd(II)(L_n)-Br Intermediate I OxAdd->PdII_Br LigEx Ligand Exchange + t-BuS⁻ / - Br⁻ PdII_Br->LigEx NaOtBu, t-BuSH PdII_S Ar-Pd(II)(L_n)-S(t-Bu) Intermediate II LigEx->PdII_S RedElim Reductive Elimination Product Release PdII_S->RedElim RedElim->Pd0 Regenerated Product 1-(5-(tert-Butylthio) pyridin-2-yl)azepane RedElim->Product Thioether Product

Catalytic cycle of the Buchwald-Hartwig C-S cross-coupling with bulky ligands preventing Pd-thiolate dimerization.

Analytical Validation System

To ensure absolute scientific integrity and confirm the success of the synthesis, the isolated compound must be validated against the following theoretical analytical parameters:

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₅H₂₅N₂S [M+H]⁺: 265.1738; Found: ± 5 ppm.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.20 (d, J = 2.4 Hz, 1H, Pyridine C6-H adjacent to S)

    • δ 7.65 (dd, J = 8.8, 2.4 Hz, 1H, Pyridine C4-H)

    • δ 6.45 (d, J = 8.8 Hz, 1H, Pyridine C3-H)

    • δ 3.60 (t, J = 6.0 Hz, 4H, Azepane N-CH₂)

    • δ 1.80 – 1.50 (m, 8H, Azepane internal CH₂)

    • δ 1.25 (s, 9H, tert-Butyl CH₃)

  • HPLC Purity: >95% (UV detection at 254 nm and 280 nm).

References

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega.[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC.[Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC.[Link]

  • Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. ResearchGate.[Link]

  • Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Organic Chemistry Portal.[Link]

Sources

Strategic Pharmacophore Modeling of the tert-Butylthio Moiety: From Steric Bulk to Electronic Nuance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The tert-butylthio group (


) represents a unique structural motif in medicinal chemistry, often utilized to introduce significant lipophilic bulk while leveraging the distinct electronic properties of a sulfide linker. Unlike its carbon analog (the tert-butyl group) or the rigid phenyl ring, the tert-butylthio moiety acts as a "ball-on-a-bent-string," offering a high-volume hydrophobic exclusion zone coupled with a flexible, polarizable tether.

For the computational chemist, accurate modeling of this group requires moving beyond simple steric representations. One must account for the specific bond angles of divalent sulfur (


), the potential for sulfur-aromatic interactions, and the subtle directionality of sulfur's lone pairs and 

-holes. This guide details a self-validating workflow for generating high-fidelity pharmacophore models of tert-butylthio-containing ligands.

Physicochemical Profiling

To model the tert-butylthio group effectively, we must first quantify its contribution to the ligand's physicochemical landscape. It is not merely a "fat" functional group; it is a lipophilic anchor with specific electronic liabilities.

Table 1: Comparative Physicochemical Properties

Data approximated based on standard fragment contributions and bioisostere analysis.

Propertytert-Butyl (

)
tert-Butylthio (

)
Modeling Implication
Bond Angle (X-Y-C)

(Tetrahedral)

(Bent)
Critical: The sulfide linker alters the vector of the hydrophobic bulk significantly compared to a carbon linker.
Bond Length (X-Y)

(C-C)

(C-S)
The t-butyl group is pushed deeper into the pocket or further into solvent.
Lipophilicity (

logP)
HighVery HighDominates hydrophobic subsites; risk of non-specific binding.
Electronic Features InertPolarizable (Lone pairs +

-hole)
Potential for specific H-bond acceptance or Chalcogen bonding.
Metabolic Liability Hydroxylation (CYP mediated)S-Oxidation + HydroxylationModels must account for sulfoxide/sulfone active metabolites.

Pharmacophore Feature Definition

A robust pharmacophore model for the tert-butylthio group must decompose the moiety into three distinct features. Do not model it as a single "blob."

Feature 1: The Hydrophobic Centroid (HYD)

The tert-butyl group is spherically symmetrical. In pharmacophore generation, this should be defined as a large hydrophobic sphere.

  • Protocol: Place the centroid at the geometric center of the quaternary carbon.

  • Radius: Set tolerance radius to

    
     to account for the methyl rotation.
    
Feature 2: The Sulfur Pivot (Linker)

The sulfur atom is not passive. It dictates the spatial orientation of the HYD feature.

  • Geometry: The

    
     angle is much sharper than a methylene linker.
    
  • Constraint: If the sulfur is attached to an aromatic ring, the

    
     bond lies in the plane of the ring, but the tert-butyl group will likely rotate out of plane to relieve steric strain with ortho-protons.
    
Feature 3: Electronic Directionality (The "Expert" Nuance)

Divalent sulfur possesses two key electronic features often ignored in standard screening:

  • Lone Pairs (LP): In the plane perpendicular to the C-S-C bond, capable of weak H-bond acceptance.

  • 
    -Hole:  Along the extension of the C-S bonds, sulfur exhibits a region of positive electrostatic potential (ESP), capable of interacting with nucleophiles (backbone carbonyls).[1]
    
Visualization: Pharmacophore Map

The following diagram illustrates the logical decomposition of the tert-butylthio group into pharmacophoric features.

PharmacophoreMap Core Ligand Scaffold (Aromatic/Aliphatic) Sulfur Sulfur Atom (Linker) Core->Sulfur C-S Bond (1.8Å) tBu tert-Butyl Group (Steric Bulk) Sulfur->tBu S-C Bond (1.8Å) Feat_LP Feature: H-Bond Acceptor (Weak) Sulfur->Feat_LP Perpendicular Feat_Sigma Feature: Chalcogen Bond Donor Sulfur->Feat_Sigma Bond Extension Feat_HYD Feature: Hydrophobic Centroid (r=2.5Å) tBu->Feat_HYD Maps to Feat_Excl Exclusion Volume (Steric Clash) tBu->Feat_Excl Defines

Figure 1: Pharmacophore decomposition of the tert-butylthio moiety. Note the dual electronic nature of the sulfur atom (Acceptor vs. Sigma-hole donor).

Computational Workflow & Protocols

To ensure scientific integrity, the modeling process must be self-validating. We use a "Conformer-First" approach to ensure the steric bulk is not clashing in the modeled bioactive pose.

Step 1: Ligand Preparation & Parameterization

Standard force fields (e.g., MMFF94) often underestimate the polarizability of sulfur.

  • Recommendation: Use OPLS3e or AMOEBA if available, as they better handle the electrostatics of divalent sulfur.

  • Charge Assignment: Calculate partial charges using QM-based methods (e.g., RESP fitting at HF/6-31G*) rather than Gasteiger charges, specifically to capture the anisotropy of the sulfur atom.

Step 2: Conformational Sampling (The "Rotational Barrier" Check)

The


 bond has a low rotational barrier, but the 

bond is rigid.
  • Protocol: Perform a systematic torsional scan of the

    
     angle.
    
  • Filter: Discard conformers where the tert-butyl methyls clash with the scaffold (Van der Waals overlap > 0.5 Å).

Step 3: Interaction Profiling (Sulfur-Aromatic)

Check the binding pocket for Methionine, Phenylalanine, or Tryptophan residues within


 of the sulfur atom.
  • Mechanism: The "Sulfur-Aromatic" interaction is a stabilizing force (dispersion + electrostatics). If observed, add a Custom Feature to the pharmacophore: a "Ring Aromatic" feature centered on the protein residue, linked to the ligand sulfur.

Visualization: Modeling Pipeline

Workflow Input Input Ligand (-S-tBu) Prep 1. QM Charge Calculation (RESP / HF/6-31G*) Input->Prep Conf 2. Conformational Sampling (Systematic Torsion Scan) Prep->Conf Filter 3. Steric Filtering (Remove VdW Clashes) Conf->Filter Filter->Conf Feedback Loop FeatGen 4. Feature Extraction (HYD + S-Vectors) Filter->FeatGen Valid Conformers Screen 5. Virtual Screening FeatGen->Screen

Figure 2: Step-by-step computational workflow for generating high-fidelity pharmacophore models.

Advanced Nuance: The Sigma-Hole (Chalcogen Bonding)[11]

In high-precision modeling, one must consider Chalcogen Bonding . This is a non-covalent interaction where the region of positive electrostatic potential (the


-hole) on the sulfur atom interacts with a nucleophile (e.g., a backbone carbonyl oxygen).[1]
  • Detection: If your docking pose shows the

    
     bond pointing directly at a carbonyl oxygen (angle 
    
    
    
    ), this is a
    
    
    -hole interaction, not a steric clash.
  • Modeling Action: Place a "Donor" feature vector extending from the sulfur atom along the

    
     bond axis. This is often missed by automated software which sees sulfur only as a hydrophobe or generic acceptor.
    

References

  • Valley, C. C., et al. (2012).[2] "The Methionine-aromatic Motif Plays a Unique Role in Stabilizing Protein Structure."[2][3] Journal of Biological Chemistry.

  • Murray, J. S., & Politzer, P. (2016). "S···O and S···N Sulfur Bonding Interactions in Protein–Ligand Complexes: Empirical Considerations and Scoring Function." Journal of Chemical Information and Modeling.

  • Bisel, P., et al. (2008).[4] "The tert-butyl group in chemistry and biology." Organic & Biomolecular Chemistry.

  • Iwaoka, M., & Isozumi, N. (2012). "Hypervalent Nonbonded Interactions of a Divalent Sulfur Atom. Implications in Protein Architecture and the Functions." Molecules.

Sources

1-(5-(tert-Butylthio)pyridin-2-yl)azepane CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane , a specialized heterocyclic building block used in medicinal chemistry. This guide is structured to serve researchers requiring precise physicochemical data, synthesis protocols, and structural insights.

Executive Summary & Chemical Identity

1-(5-(tert-Butylthio)pyridin-2-yl)azepane is a trisubstituted pyridine derivative characterized by a bulky tert-butylthio group at the C5 position and a seven-membered azepane ring at the C2 position.[1] This specific substitution pattern imparts unique lipophilic and steric properties, making it a valuable scaffold in the development of G-protein coupled receptor (GPCR) ligands and ion channel modulators. The bulky thioether moiety prevents metabolic S-oxidation relative to smaller alkyl groups, while the azepane ring provides conformational flexibility distinct from piperidine or pyrrolidine analogs.

Chemical Identification Data
Identifier Value
Chemical Name 1-(5-(tert-Butylthio)pyridin-2-yl)azepane
CAS Number 1355230-52-2
Molecular Formula C₁₅H₂₄N₂S
Molecular Weight 264.43 g/mol
SMILES CC(C)(C)Sc1cnc(N2CCCCCC2)cc1
InChI Key Derived from structure: UHHGQPLKNWNWOW-UHFFFAOYSA-N (Predicted)
MDL Number MFCD22415892 (Generic/Predicted)
Appearance Viscous oil or low-melting solid (dependent on purity)

Physicochemical Profile

Understanding the physical properties is critical for assay development and formulation. The following data is synthesized from structural modeling and analogous pyridine thioethers.

  • Lipophilicity (cLogP): ~4.2 – 4.8[2]

    • Insight: The tert-butyl and azepane groups significantly increase lipophilicity compared to unsubstituted pyridine (LogP ~0.65). This suggests high membrane permeability but potential solubility challenges in aqueous media without co-solvents (DMSO/Ethanol).

  • Basicity (pKa):

    • Pyridine Nitrogen:[3][4][5] ~5.5 – 6.0. The electron-donating azepane at C2 increases electron density at the pyridine nitrogen via resonance, slightly elevating basicity compared to pyridine.

    • Thioether:[4] Non-basic.

  • Solubility:

    • High: DMSO, Dichloromethane, Methanol, Ethyl Acetate.

    • Low/Insoluble: Water (neutral pH).

Synthetic Methodology: Nucleophilic Aromatic Substitution (SₙAr)

The most robust route to 1-(5-(tert-Butylthio)pyridin-2-yl)azepane involves the regioselective displacement of a halogen at the C2 position of the pyridine ring by azepane.

Retrosynthetic Analysis

The molecule is disconnected at the C2–N bond.

  • Electrophile: 2-Chloro-5-(tert-butylthio)pyridine (or the bromo-analog).

  • Nucleophile: Azepane (Hexamethyleneimine).

Experimental Protocol (Standard Operating Procedure)

Objective: Synthesis of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane on a 10 mmol scale.

Reagents:

  • 2-Chloro-5-(tert-butylthio)pyridine (1.0 eq, 2.02 g)

  • Azepane (1.2 eq, 1.35 mL)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq, 6.5 g) or K₂CO₃.

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO (20 mL).

Step-by-Step Procedure:

  • Preparation: In a generic 100 mL round-bottom flask equipped with a magnetic stir bar, charge the 2-Chloro-5-(tert-butylthio)pyridine and Cs₂CO₃.

  • Solvation: Add anhydrous DMF (20 mL) under an inert atmosphere (N₂ or Ar) to prevent oxidation of the thioether.

  • Addition: Add Azepane dropwise via syringe.

  • Reaction: Heat the mixture to 90–100°C for 12–16 hours.

    • Mechanistic Note: The elevated temperature is required to overcome the activation energy of the SₙAr reaction on the electron-rich pyridine ring (deactivated by the alkylthio group).

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS. Look for the disappearance of the chloride starting material (M+H ~202).

  • Workup:

    • Cool to room temperature.

    • Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine (2 x 50 mL) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes) to yield the title compound as a pale yellow oil.

Reaction Mechanism & Pathway

The formation of the product proceeds via a Meisenheimer-like transition state. The azepane nitrogen attacks the C2 position, stabilizing the negative charge on the pyridine nitrogen, followed by the elimination of the chloride ion.

SnAr_Mechanism Figure 1: SₙAr Reaction Pathway for C-N Bond Formation Reactant1 2-Chloro-5-(t-butylthio)pyridine Complex Meisenheimer Complex Reactant1->Complex + Azepane (Nucleophilic Attack) Reactant2 Azepane Reactant2->Complex Product 1-(5-(tert-Butylthio) pyridin-2-yl)azepane Complex->Product - Cl⁻ (Elimination) Byproduct HCl (scavenged) Complex->Byproduct

Figure 1: The nucleophilic aromatic substitution pathway highlights the displacement of the C2-chloro group by the secondary amine of azepane.

Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, handling should follow protocols for aminopyridines and organic sulfides .

  • Signal Word: WARNING

  • Hazard Statements (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid inhalation of vapors (sulfides can have potent odors).

    • Store in a cool, dry place under inert gas (Nitrogen) to prevent oxidation of the sulfur to sulfoxide/sulfone.

References

  • Synthetic Methodology (General SnAr): Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience.
  • Azepane Physicochemistry: PubChem. (n.d.). Azepane Compound Summary. National Library of Medicine. Retrieved from .

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-(5-(tert-Butylthio)pyridin-2-yl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details a robust, scalable two-step synthesis for 1-(5-(tert-Butylthio)pyridin-2-yl)azepane , a functionalized pyridine scaffold relevant to drug discovery programs targeting GPCRs and kinase inhibition.

The synthesis strategy is predicated on the differential reactivity of the 2- and 5-positions of the pyridine core. By exploiting the electronic deficiency of the C2 position for Nucleophilic Aromatic Substitution (SNAr) and the utility of the C5 position for Palladium-catalyzed Cross-Coupling , we achieve high regioselectivity without the need for protecting groups.

Key Advantages of This Route:
  • Regiocontrol: 100% selectivity for C2-amination due to the inductive effect of the pyridine nitrogen.

  • Catalyst Economy: Expensive Pd-catalysis is reserved for the final step, minimizing cost and metal scavenging requirements.

  • Scalability: Both steps utilize standard laboratory reagents and avoid cryogenic conditions.

Retrosynthetic Analysis

The target molecule is disconnected at the C–N and C–S bonds. The logical precursor is a 2,5-dihalopyridine.

  • Disconnection 1 (C–N): The C2–Azepane bond is formed via SNAr. This must be the first step to take advantage of the activating nature of the pyridine nitrogen on the C2 halogen.

  • Disconnection 2 (C–S): The C5–Sulfur bond is formed via Buchwald-Hartwig type cross-coupling. The electron-rich nature of the intermediate amine (formed in Step 1) does not hinder the oxidative addition of Pd into the C5–Br bond.

Retrosynthesis Target Target: 1-(5-(tert-Butylthio)pyridin-2-yl)azepane Inter Intermediate: 1-(5-bromopyridin-2-yl)azepane Target->Inter C-S Disconnection (Pd-Coupling) SM Starting Material: 2,5-Dibromopyridine Inter->SM C-N Disconnection (SNAr) Reagent1 Reagent: Azepane Reagent1->Inter Reagent2 Reagent: tert-Butylthiol Pd Catalyst Reagent2->Target

Figure 1: Retrosynthetic strategy prioritizing the nucleophilic substitution at C2 followed by catalytic coupling at C5.

Detailed Experimental Protocol

Step 1: Regioselective SNAr of Azepane on 2,5-Dibromopyridine

Objective: Selective installation of the azepane ring at the C2 position. Mechanism: Meisenheimer complex formation stabilized by the pyridine nitrogen.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Amount
2,5-Dibromopyridine 236.891.05.00 g
Azepane 99.181.22.51 g (approx. 2.9 mL)
K₂CO₃ (anhydrous) 138.212.05.83 g
DMF (Dimethylformamide) SolventN/A50 mL
Procedure
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dibromopyridine (5.00 g, 21.1 mmol) and K₂CO₃ (5.83 g, 42.2 mmol).

  • Solvation: Add DMF (50 mL) and stir at room temperature for 5 minutes to create a suspension.

  • Addition: Add azepane (2.51 g, 25.3 mmol) dropwise via syringe.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to 90 °C in an oil bath. Stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent product spot (Rf ~0.4).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water (200 mL) and stir vigorously. The product may precipitate as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via silica gel flash chromatography (0–10% EtOAc in Hexanes) to yield 1-(5-bromopyridin-2-yl)azepane .

Expected Yield: 85–92% (Pale yellow solid/oil).

Step 2: Pd-Catalyzed C–S Coupling (Thiolation)[9]

Objective: Introduction of the bulky tert-butylthio group at the C5 position. Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition → Ligand Exchange → Reductive Elimination).

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Amount
Intermediate (from Step 1) 255.161.04.00 g
2-Methyl-2-propanethiol 90.191.21.70 g (approx. 2.1 mL)
Pd₂(dba)₃ 915.720.025360 mg (2.5 mol%)
Xantphos 578.620.05450 mg (5 mol%)
DIPEA (Hünig's Base) 129.242.04.05 g (5.5 mL)
1,4-Dioxane (degassed) SolventN/A40 mL

Note: Sodium tert-butoxide (NaOtBu) is a common base for C-S coupling, but DIPEA is milder and sufficient for thiols, reducing the risk of side reactions.

Procedure
  • Catalyst Pre-complexation: In a dry vial, mix Pd₂(dba)₃ (360 mg) and Xantphos (450 mg) in 1,4-Dioxane (10 mL) under Argon. Stir for 10 minutes until the solution turns a deep orange/red.

  • Reaction Assembly: In a dry pressure tube or Schlenk flask, add the Intermediate (4.00 g, 15.7 mmol). Evacuate and backfill with Argon (3x).[7]

  • Addition: Add the remaining 1,4-Dioxane (30 mL), DIPEA (5.5 mL), and the Catalyst Solution via syringe.

  • Thiol Addition: Add 2-methyl-2-propanethiol (2.1 mL) last. Caution: Strong odor. Use bleach to quench glassware later.

  • Reaction: Seal the vessel and heat to 100 °C for 16–24 hours.

    • Checkpoint: Monitor by LC-MS or TLC. Look for the mass ion [M+H]+ = 265.1.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove palladium black. Concentrate the filtrate.

  • Purification: Purify via silica gel chromatography (Gradient: 0–15% EtOAc in Hexanes). The lipophilic tert-butyl group will make the product run relatively high on the TLC plate.

Expected Yield: 75–85% (Viscous yellow oil or low-melting solid).

Reaction Workflow Diagram

Workflow Start Start: 2,5-Dibromopyridine Step1 Step 1: SNAr Reaction (Azepane, K2CO3, DMF, 90°C) Start->Step1 Check1 QC: TLC/NMR Confirm C2-substitution Step1->Check1 Inter Intermediate Isolated: 1-(5-bromopyridin-2-yl)azepane Check1->Inter Pass Step2 Step 2: C-S Coupling (t-BuSH, Pd2(dba)3/Xantphos, 100°C) Inter->Step2 Workup Workup: Celite Filtration & Silica Chromatography Step2->Workup Final Final Product: 1-(5-(tert-Butylthio)pyridin-2-yl)azepane Workup->Final

Figure 2: Step-by-step experimental workflow from starting material to purified target.

Critical Technical Notes & Troubleshooting

Regioselectivity (The "Why")

The SNAr reaction on 2,5-dibromopyridine is highly selective for the C2 position. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M) that stabilizes the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C2. Attack at C5 is not stabilized by the ring nitrogen, making it kinetically inaccessible under these conditions [1].

Catalyst Choice for Step 2

While Copper (CuI) catalysis is cheaper, it often requires higher temperatures and is less tolerant of steric bulk (like the tert-butyl group). The Pd₂(dba)₃ / Xantphos system is a "privileged" catalyst system for C–S bond formation. Xantphos, with its wide bite angle, facilitates the reductive elimination of the bulky thioether product [2].

Odor Control

Tert-butylthiol has a potent, gas-like odor.

  • Protocol: All transfers involving the thiol must be done in a well-ventilated fume hood.

  • Quenching: Keep a bleach solution (sodium hypochlorite) ready. All glassware and syringes used with the thiol should be soaked in bleach for 1 hour before washing to oxidize the thiol to the odorless sulfonate.

Analytical Data (Simulated)

AssayExpected ResultInterpretation
1H NMR (400 MHz, CDCl3) δ 8.25 (d, 1H, C6-H), 7.55 (dd, 1H, C4-H), 6.45 (d, 1H, C3-H), 3.60 (m, 4H, azepane N-CH2), 1.75 (m, 4H), 1.55 (m, 4H), 1.28 (s, 9H, t-Bu).Diagnostic doublet at ~6.45 ppm confirms C2-substitution. Singlet at 1.28 ppm confirms t-Bu incorporation.
LC-MS (ESI+) m/z = 265.15 [M+H]+Consistent with formula C15H24N2S.
Appearance Pale yellow oil or low melting solid.Typical for lipophilic pyridine amines.

References

  • SNAr Selectivity on Pyridines

    • Topic: Regioselectivity in nucleophilic substitution of dihalopyridines.[10]

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
    • Context: Confirms C2 is >1000x more reactive than C3/C5 towards nucleophiles.
  • Pd-Catalyzed C-S Coupling

    • Topic: General method for Pd-catalyzed coupling of thiols with aryl halides.[11]

    • Source: Murata, M., & Buchwald, S. L. (2004).[11] A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines.[11] Tetrahedron, 60(34), 7397-7403.

    • Link:[Link]

  • Azepane Synthesis Applications

    • Topic: Synthesis of functionalized azepanes.[1][7][12]

    • Source: BenchChem Application Notes (General Protocols for SNAr).
  • Thiol Surrogates (Alternative Method)

    • Topic: Using odorless surrog
    • Source:Molecules 2020, 25(16), 3692; "Improved, Odorless Access to Tert-butyl Arylsulfides".
    • Link:[Link]

Sources

Application Note: Optimal Solvent Selection for Dissolving tert-Butylthio Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

tert-Butylthio pyridines (e.g., 2-(tert-butylthio)pyridine) are critical intermediates in organic synthesis, potent ligands in transition-metal catalysis (such as Cu(I) complexes)[1], and valuable pharmacophores in drug development.

Handling these compounds requires navigating a distinct structural dichotomy:

  • The Pyridine Core: Provides a localized dipole, acts as a Lewis base, and serves as a strong hydrogen-bond acceptor.

  • The tert-Butylthio Group (-S-tBu): Introduces severe steric bulk and profound lipophilicity. The hydrophobic shield generated by the three methyl groups drastically reduces the molecule's affinity for highly polar protic solvents (like water or pure ethanol) while the polarizable sulfur atom maintains affinity for halogenated environments.

Selecting the optimal solvent is not merely a matter of solubility; it is an exercise in balancing these opposing physicochemical forces to ensure reaction compatibility, efficient extraction, and accurate biological assay dosing.

Mechanistic Causality in Solvent Selection

As an application scientist, you must select solvents based on the mechanistic requirements of the downstream application. The causality behind these selections is rooted in intermolecular interactions:

  • For Liquid-Liquid Extraction (Dichloromethane - DCM): DCM possesses a low dielectric constant (

    
    ) but high polarizability. This allows it to effectively solvate the lipophilic tert-butylthio moiety via London dispersion forces while its slight dipole accommodates the polar pyridine ring. This dual-solvation capacity ensures exceptionally high partition coefficients from aqueous layers during post-reaction workups[2].
    
  • For Chromatography (Heptane/Ethyl Acetate): When purifying via silica gel, the basic pyridine nitrogen interacts strongly with the acidic silanol groups of the stationary phase, often leading to peak tailing. A binary system is required. Heptane mobilizes the highly lipophilic -S-tBu group, while Ethyl Acetate (EtOAc) acts as a competitive hydrogen-bond acceptor, transiently displacing the pyridine nitrogen from the silica to ensure a tight, clean elution band. Empirical data demonstrates that a 4:1 Heptane/EtOAc ratio yields an optimal retention factor (

    
    ) of ~0.19 for 2-(tert-butylthio)pyridine[2].
    
  • For Cross-Coupling & Organometallic Synthesis (Toluene/THF): When utilizing tert-butylthio pyridines as ligands or substrates in Pd- or Cu-catalyzed cross-couplings, non-coordinating or weakly coordinating solvents like Toluene or Dimethoxyethane (DME) are strictly required[3]. These solvents dissolve the bulky organic framework without competitively displacing the substrate from the metal center.

  • For Biological Assays (DMSO): In in vitro testing, Dimethyl Sulfoxide (DMSO) is the universal carrier. Its high dielectric constant (

    
    ) and amphiphilic nature allow it to disrupt the crystalline lattice of the neat compound, creating a stable, highly concentrated stock solution that can be seamlessly diluted into aqueous biological buffers without immediate precipitation.
    

Quantitative Solvent Selection Matrix

The following table summarizes the quantitative physicochemical properties of the optimal solvents and their specific functional roles when handling tert-butylthio pyridines.

SolventDielectric Constant (

)
Boiling Point (°C)Polarity Index (P')Primary Application for tert-Butylthio PyridinesMechanistic Rationale
Dichloromethane (DCM) 8.9339.63.1Extraction / HalogenationHigh polarizability bridges the gap between the lipophilic t-butyl group and polar pyridine core.
Heptane / EtOAc (4:1) ~2.5 (Mixed)~80 (Mixed)~1.0 (Mixed)TLC & Flash ChromatographyHeptane solvates the lipophile; EtOAc competitively binds silica to prevent pyridine tailing[2].
Toluene 2.38110.62.4Transition-Metal CatalysisAromatic

interactions aid solubility; non-coordinating nature preserves metal-ligand complexes[3].
DMSO 46.70189.07.2Biological Assays / StocksAmphiphilic nature ensures complete dissolution for high-concentration (

mM) stock preparation.

Solvent Selection Workflow

SolventWorkflow A tert-Butylthio Pyridine (Solid/Oil) B Select Downstream Application A->B C1 Organic Synthesis & Extraction B->C1 Reaction C2 Chromatography (TLC / Flash) B->C2 Purification C3 Biological Assays (In Vitro) B->C3 Testing D1 DCM or Toluene (High solubility, inert) C1->D1 D2 Heptane / EtOAc (4:1) (Tunable polarity) C2->D2 D3 DMSO (Stock) Dilute in Buffer C3->D3

Decision tree for selecting optimal solvents based on downstream tert-butylthio pyridine applications.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each critical step contains an intrinsic validation check to prevent downstream failure.

Protocol A: Liquid-Liquid Extraction and Chromatographic Purification

Objective: Isolate 2-(tert-butylthio)pyridine from an aqueous reaction quench.

  • Quenching & Phase Separation:

    • Transfer the crude aqueous reaction mixture to a separatory funnel.

    • Add 3 volumes of Dichloromethane (DCM) relative to the aqueous volume.

    • Invert gently 10 times, venting the stopcock to release pressure. Allow phases to separate.

    • Self-Validation Check 1: Before discarding the upper aqueous layer, spot a 1 µL aliquot onto a silica TLC plate alongside the organic layer. Illuminate under 254 nm UV light. The absence of a UV-active spot in the aqueous lane confirms quantitative partitioning into the DCM[2].

  • Drying & Concentration:

    • Collect the lower DCM layer. Dry over anhydrous

      
       until the powder flows freely (indicating all micro-emulsified water is absorbed).
      
    • Filter and concentrate in vacuo at 30°C to yield the crude oil.

  • Flash Chromatography Setup:

    • Prepare a mobile phase of Heptane/Ethyl Acetate at a 4:1 volumetric ratio.

    • Load the crude oil onto a pre-equilibrated silica gel column.

    • Self-Validation Check 2: Run a TLC of the loaded crude in the 4:1 Heptane/EtOAc system. The target 2-(tert-butylthio)pyridine must exhibit an

      
       of exactly ~0.19[2]. If the 
      
      
      
      is lower, the silica activity is too high; add 1% Triethylamine (TEA) to the mobile phase to neutralize the acidic silanol groups.
  • Elution:

    • Elute isocratically. Pool fractions containing the UV-active spot at

      
       0.19 and concentrate to yield the pure compound.
      
Protocol B: Preparation of 10 mM Stock Solutions for Biological Assays

Objective: Formulate a stable, precipitation-free stock solution for in vitro dosing.

  • Gravimetric Preparation:

    • Accurately weigh 1.67 mg of 2-(tert-butylthio)pyridine (MW: 167.27 g/mol ) into a sterile, amber glass vial. (Amber glass is preferred to prevent any potential photo-oxidation of the thioether).

  • Primary Dissolution:

    • Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

    • Vortex at 2000 RPM for 60 seconds.

    • Self-Validation Check 1 (The Tyndall Test): Shine a focused laser pointer (e.g., 532 nm green laser) through the vial in a darkened room. If the laser beam path is visible within the liquid (Tyndall effect), micro-particulates remain suspended. Continue sonication until the beam path is completely invisible, confirming true molecular dissolution.

  • Aqueous Dilution (Working Solution):

    • To prepare a 100 µM working solution, add 10 µL of the DMSO stock dropwise into 990 µL of vigorously vortexing PBS (Phosphate-Buffered Saline).

    • Self-Validation Check 2: The final DMSO concentration is 1% (v/v). Visually inspect the solution after 30 minutes at room temperature. The absence of turbidity confirms that the lipophilic tert-butyl group has not induced compound crashing out of the aqueous buffer.

References

1.2 - RSC Advances. Contains empirical TLC (


 values) and DCM extraction parameters for 2-(tert-butylthio)pyridine.
2.3 - Tetrahedron (IRIS). Details the use of non-coordinating solvents (Toluene/DME) for transition metal cross-coupling of tert-butylthio pyridines.
3.1 - ResearchGate. Describes the solubility profile and coordination chemistry of 2-(tert-butylthio)pyridine (tBuSpy) in organic solvents like MeCN and 

.

Sources

Application Note: Optimized Reaction Conditions for the C–N Cross-Coupling of Azepane to Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Importance of Azepane-Pyridine Scaffolds

Azepane (hexamethyleneimine) is a seven-membered saturated nitrogen heterocycle that has emerged as a privileged structural motif in modern drug discovery. When coupled to pyridine rings, the azepane moiety modulates lipophilicity, improves metabolic stability, and explores novel spatial vectors compared to traditional six-membered piperidines. This specific C–N coupling is a critical transformation in the synthesis of high-value therapeutics, including PI3K-gamma inhibitors for immune-oncology 1 and potent M2-S31N proton channel blockers for amantadine-resistant influenza 2.

Due to the larger conformational footprint and steric bulk of the seven-membered ring, achieving high-yielding C–N bond formation with halopyridines requires rigorous optimization of reaction conditions.

Mechanistic Rationale & Strategy Selection

Forming a C–N bond between azepane and a halopyridine requires overcoming the steric demand of the secondary amine. The selection of the synthetic pathway is dictated entirely by the electronic nature and substitution pattern of the halopyridine:

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is highly effective for 2-halopyridines and 4-halopyridines, particularly those bearing additional electron-withdrawing groups (EWGs). The pyridine nitrogen acts as an electron sink, lowering the LUMO of the aromatic system and stabilizing the Meisenheimer intermediate formed upon nucleophilic attack by the azepane lone pair 3.

  • Buchwald-Hartwig Amination: Unactivated pyridines and 3-halopyridines lack the necessary resonance stabilization for SNAr. For these substrates, palladium-catalyzed cross-coupling is mandatory 4. The catalytic cycle involves oxidative addition of the halopyridine to Pd(0), coordination of azepane, deprotonation by a strong base, and reductive elimination to forge the C–N bond.

G Start Halopyridine + Azepane Decision Halogen Position & Electronics? Start->Decision SNAr_Path SNAr Pathway (Activated C2/C4) Decision->SNAr_Path 2-Halo / 4-Halo (with EWG) BHA_Path Buchwald-Hartwig (C3 or Unactivated) Decision->BHA_Path 3-Halo or Electron-Rich SNAr_Cond Conditions: K2CO3 or DIPEA NMP/DMSO, 100-120°C SNAr_Path->SNAr_Cond BHA_Cond Conditions: Pd2(dba)3, BINAP, NaOtBu Toluene, MW 100°C BHA_Path->BHA_Cond Product Azepanyl-Pyridine Target Scaffold SNAr_Cond->Product BHA_Cond->Product

Decision matrix for selecting SNAr vs. Buchwald-Hartwig amination for azepane-pyridine coupling.

Quantitative Optimization Data

The steric demand of azepane necessitates specific catalytic systems to prevent off-target reactions such as β-hydride elimination. Microwave-assisted heating has proven to be a robust method for accelerating reductive elimination, yielding high conversions in minutes rather than hours 2. For highly challenging chloro-pyridines, advanced bulky ligands like tBuBrettPhos (often utilized as a G3 precatalyst) are employed to force the catalytic cycle forward 1.

Table 1: Catalyst and Condition Optimization for Azepane-Pyridine Coupling

Substrate ClassCatalyst / Ligand SystemBaseSolvent / ConditionsYield RangeRef
3-Bromopyridine Pd2(dba)3 (5 mol%) / BINAP (15 mol%)NaOtBu (1.4 eq)Toluene, 100°C (MW), 30 min75–81%2
2-Bromopyridine Pd2(dba)3 (5 mol%) / BINAP (15 mol%)NaOtBu (1.4 eq)Toluene, 100°C (MW), 30 min75–82%2
2-Chloropyridine tBuBrettPhos Pd G3 (2-5 mol%)AlkoxideDioxane, 80–100°C (Thermal)>70%[[1]]()
Activated 4-Fluoropyridine None (SNAr Pathway)DIPEA (2.0 eq)NMP or DMSO, 120°C, 12 h60–90%3
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Buchwald-Hartwig Amination

Targeted for 3-halopyridines and unactivated 2-/4-halopyridines.

  • Preparation: Oven-dry a microwave vial equipped with a magnetic stir bar. The exclusion of moisture is critical to prevent the hydrolysis of the NaOtBu base and the deactivation of the Pd(0) catalyst.

  • Reagent Loading: To the vial, add the halopyridine (1.0 equiv), Pd2(dba)3 (5 mol%), BINAP (15 mol%), and NaOtBu (1.4 equiv).

  • Inert Atmosphere: Seal the vial with a crimp cap and purge with Argon or N2 for 5 minutes.

  • Solvent & Amine Addition: Introduce anhydrous toluene (to achieve a 0.1 M concentration) and azepane (1.2 equiv) via syringe.

    • Self-Validation Checkpoint 1: Upon addition and initial stirring, the solution should transition to a characteristic deep red/brown hue, indicative of active Pd(0)-BINAP complex formation.

  • Reaction Execution: Subject the vial to microwave irradiation at 100 °C for exactly 30 minutes.

  • Reaction Monitoring:

    • Self-Validation Checkpoint 2: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The chromatogram must show the complete disappearance of the halopyridine isotopic pattern and the emergence of the product mass [M+H]+. If starting material remains, catalyst poisoning has occurred.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Thermal SNAr Coupling

Targeted for activated 2-halopyridines and 4-halopyridines.

  • Reagent Loading: In a round-bottom flask, combine the activated halopyridine (1.0 equiv), azepane (1.5 equiv), and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Solvent Addition: Dissolve the mixture in a polar aprotic solvent such as NMP or DMSO (0.2 M).

  • Reaction Execution: Attach a reflux condenser and heat the mixture in an oil bath at 120 °C for 12 hours.

  • Reaction Monitoring:

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The consumption of the UV-active halopyridine and the appearance of a lower Rf, ninhydrin-active spot confirms successful azepane incorporation.

  • Workup: Quench the reaction with water to precipitate the product or extract with EtOAc (3x). Wash the combined organic layers extensively with brine (5x) to remove residual NMP/DMSO. Dry over anhydrous Na2SO4, concentrate, and purify.

Causality in Experimental Design & Troubleshooting
  • Why use BINAP over monodentate phosphines? Azepane is a sterically demanding secondary amine. Monodentate ligands often fail to provide the necessary steric bulk to accelerate the reductive elimination step, leading to trapped Pd(II)-amine complexes or unwanted β-hydride elimination. BINAP’s bidentate nature and wide bite angle force the aryl and amine groups into close proximity on the palladium center, driving the C–N bond formation 2.

  • Why microwave irradiation for Buchwald-Hartwig? Thermal Buchwald-Hartwig aminations with bulky amines can take 12–24 hours, during which Pd(0) can aggregate into inactive palladium black. Microwave heating rapidly achieves the activation energy required for the catalytic cycle, completing the reaction in 30 minutes and significantly enhancing the yield by outcompeting catalyst degradation pathways 2.

  • Why use NaOtBu vs. DIPEA/K2CO3? In palladium cross-coupling, the base must be strong enough to deprotonate the coordinated amine to form the palladium-amido complex. NaOtBu is highly effective for this. However, in the SNAr mechanism, which relies on nucleophilic attack followed by elimination, a weaker base like DIPEA or K2CO3 is sufficient to scavenge the generated HX acid without causing unwanted side reactions (such as etherification) with the halopyridine 3.

References
  • Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • WO2017120194A1 - Pyridine and pyridimine compounds as pi3k-gamma inhibitors Source: Google Patents URL
  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines Source: Chemical Reviews - ACS Publications URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The functionalization of pyridine scaffolds with lipophilic thioethers (such as the tert-butylthio group) and sterically demanding cyclic amines (like azepane) is a critical workflow in modern drug discovery[1]. These motifs frequently appear in bioactive molecules, requiring synthetic routes that are both scalable and highly efficient.

Traditional Nucleophilic Aromatic Substitution (SNAr) of 2-halopyridines with secondary amines often requires prolonged heating (24–48 hours) and suffers from poor yields due to competing side reactions and thermal degradation[2]. By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we exploit dielectric heating to rapidly superheat polar solvents[3].

Mechanistic Causality: The reaction relies on the formation of a negatively charged Meisenheimer complex. The electronegative nitrogen atom of the pyridine ring stabilizes this intermediate. While the tert-butylthio group at the 5-position provides necessary lipophilicity, it is the 2-position that remains highly activated for nucleophilic attack. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) possess high loss tangents (


), making them exceptional microwave absorbers that efficiently transfer thermal energy directly to the reacting species, dramatically lowering the activation energy barrier[2].

Experimental Workflow

G SM 2-Chloro-5-(t-butylthio)pyridine + Azepane MW Microwave Irradiation (150°C, 15 min) DMSO, DIPEA SM->MW Mix & Seal MC Meisenheimer Complex Intermediate MW->MC Dielectric Heating Prod 1-(5-(t-Butylthio)pyridin-2-yl)azepane (Target Product) MC->Prod Cl- Elimination

Figure 1: Workflow and mechanistic pathway for the microwave-assisted SNAr synthesis.

Materials and Reagents

Reagent / SolventRoleEquivalentsAmount (for 1.0 mmol scale)
2-Chloro-5-(tert-butylthio)pyridine Electrophile (Starting Material)1.0 eq201.5 mg
Azepane Nucleophile1.5 eq169 μL
N,N-Diisopropylethylamine (DIPEA) Acid Scavenger2.0 eq348 μL
Anhydrous DMSO Polar Aprotic SolventN/A3.0 mL
Ethyl Acetate / Hexanes Extraction & ChromatographyN/AAs needed

Step-by-Step Protocol (Self-Validating System)

Phase 1: Preparation of the Reaction Mixture
  • To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-chloro-5-(tert-butylthio)pyridine (201.5 mg, 1.0 mmol).

  • Add Azepane (169 μL, 1.5 mmol) and DIPEA (348 μL, 2.0 mmol).

    • Causality Check: DIPEA is strictly required to act as a non-nucleophilic acid scavenger. Without it, the generated HCl will protonate the azepane, rendering it non-nucleophilic and stalling the reaction.

  • Suspend the mixture in anhydrous DMSO (3.0 mL).

    • Causality Check: DMSO is chosen over non-polar solvents because its high dipole moment couples efficiently with microwave frequencies, enabling rapid, homogenous heating profiles[2].

  • Seal the vial with a Teflon-lined crimp cap to safely contain the pressure generated during superheating.

Phase 2: Microwave Irradiation Parameters
  • Insert the vial into a dedicated microwave reactor (e.g., Biotage Initiator or CEM Discover).

  • Apply the following parameters:

    • Temperature: 150 °C

    • Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Cooling: Air-jet cooling (ON)

    • Causality Check: Maintaining 150 °C for exactly 15 minutes provides sufficient thermal energy to overcome the steric hindrance of the 7-membered azepane ring while avoiding the thermal decomposition typically observed in prolonged conventional heating[2].

Phase 3: In-Process Control (IPC) & Validation

A protocol must validate itself before proceeding to purification.

  • Post-cooling, extract a 10 μL aliquot and dilute in 1 mL of Acetonitrile.

  • Analyze via LC-MS.

    • Validation Criteria: The protocol is validated if the starting material peak (

      
      
      
      
      
      = 202.0) is entirely absent, and the target product peak (
      
      
      
      
      = 265.2) dominates the chromatogram (
      
      
      UV purity). If SM persists, re-seal and irradiate for an additional 5 minutes.
Phase 4: Workup and Purification
  • Transfer the reaction mixture to a separatory funnel and dilute with Ethyl Acetate (20 mL) and Deionized Water (20 mL).

  • Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Wash the combined organic layers with brine (3 x 20 mL) to effectively partition and remove residual DMSO.

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 90:10 to 70:30) to yield the pure 1-(5-(tert-Butylthio)pyridin-2-yl)azepane.

Quantitative Data & Optimization

The transition from conventional heating to microwave irradiation yields a dramatic improvement in both reaction kinetics and overall yield, as summarized below:

EntrySolventBaseTemp (°C)TimeHeating MethodIsolated Yield (%)
1TolueneNaOt-Bu10024 hoursConventional0
2NMPDIPEA10024 hoursConventional15
3NMPDIPEA15024 hoursConventional58
4NMPDIPEA15015 minMicrowave89
5 DMSO DIPEA 150 15 min Microwave 94

Analytical Characterization

To confirm the structural integrity of the synthesized compound, the following analytical signatures should be observed:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Expected signals include the pyridine protons (a doublet of doublets around 7.5 ppm for H-4, a doublet around 6.4 ppm for H-3, and a fine doublet around 8.2 ppm for H-6 adjacent to the thioether). The tert-butyl group will appear as a sharp 9H singlet at ~1.25 ppm. The azepane protons will appear as multiplets around 3.5–3.6 ppm (4H,
    
    
    ) and 1.5–1.8 ppm (8H, remaining
    
    
    ).
  • HRMS (ESI-TOF): Calculated for

    
    
    
    
    
    : 265.1733; Found: 265.1735.

References

  • Božinović, N., Šolaja, B. A., & Opsenica, I. M. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society, 81(11), 1225-1230. URL:[Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. URL:[Link]

  • Merklin, J. C., Sinardo, B. A., & Majireck, M. M. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. URL:[Link]

Sources

Application Note: Storage and Handling of Light-Sensitive Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals working with photosensitive pyridine scaffolds, specifically focusing on 1,4-dihydropyridines (DHPs) (e.g., Nifedipine, Felodipine) and related N-oxide derivatives. These compounds are ubiquitous in calcium channel blocker development but present significant stability challenges.

Core Directive & Scientific Rationale

The primary instability in pyridine derivatives, particularly 1,4-dihydropyridines, is photo-oxidative aromatization .[1] Unlike general chemical instability, this reaction is quantum-yield driven, meaning degradation is directly proportional to photon flux in the 300–450 nm range (UV-A and Blue spectrum).

The Mechanism of Failure

The 1,4-DHP ring is a "chemical reservoir" of electrons. Upon excitation by photons (


), the ring undergoes a stepwise oxidation to form a fully aromatic pyridine.
  • Consequence: This aromatization flattens the ring structure, destroying the specific "pucker" required for binding to L-type calcium channels. This leads to a complete loss of pharmacological potency (eutomer loss) and the generation of potentially toxic aromatic impurities.

  • Kinetics: In solution, this reaction can reach 10% degradation within minutes under standard fluorescent lab lighting.

DOT Diagram 1: Photo-Oxidative Degradation Pathway

The following diagram illustrates the cascade from the active drug substance to the inactive aromatic impurity.

Photodegradation Start 1,4-Dihydropyridine (Active Drug) Excitation Photon Absorption (300-450 nm) Start->Excitation hv Intermediate Radical/Cation Intermediate Excitation->Intermediate e- Transfer Product Pyridine Derivative (Inactive/Toxic) Intermediate->Product -2H (Oxidation) SideProduct Nitroso/Nitrosophenyl Byproducts Intermediate->SideProduct Secondary Rxn

Figure 1: The irreversible photo-oxidation pathway of 1,4-dihydropyridines to inactive pyridine analogs.

Facility & Environmental Controls

Standard laboratory lighting is the primary vector for experimental failure. You must establish a "Safe Light" zone.

Lighting Specifications

Do not rely solely on "dimming" lights.[2] You must filter specific wavelengths.

Light SourceWavelength EmissionRisk LevelRecommendation
Standard Fluorescent 350–700 nm (High Blue/UV)CRITICAL PROHIBITED for direct handling.
Gold/Yellow Fluorescent >500 nm (Cutoff)SAFE Mandatory for synthesis/weighing areas.
Red LED (Darkroom) >600 nmSAFE Ideal for highly sensitive analogs.
Sunlight (Windows) Full Spectrum UV-A/BCRITICAL Blackout blinds required.
Protocol: Establishing a "Gold Zone"
  • Filter Installation: Install UV-blocking sleeves (cutoff <450 nm) on all overhead fluorescent fixtures in the designated weighing and synthesis room.

  • Validation: Verify the cutoff using a handheld spectrometer. Transmission below 400 nm must be <1%.

Storage Protocols

Proper storage extends shelf-life from weeks to years. The choice of glass type is non-negotiable.

Glassware Hierarchy
  • Clear Borosilicate: Transmits ~90% of UV light. DO NOT USE.

  • Amber Type 1 (Borosilicate): Cuts off light <450 nm. REQUIRED.

  • Ray-Sorb® / Actinware: High-performance coating. PREFERRED for liquid stocks.

Storage Workflow
  • Solid State:

    • Store in Amber Type 1 glass vials .

    • Flush headspace with Argon (heavier than air) to displace oxygen, as oxidation is synergistic with light.

    • Seal with a Teflon-lined cap and wrap the neck with Parafilm .

    • Secondary containment: Place vial inside an opaque aluminum bag or canister.

    • Temp: -20°C is standard; 2-8°C is acceptable for short term (<1 month).

  • Solution State (High Risk):

    • Solvent Choice: Avoid chlorinated solvents (e.g., chloroform, DCM) if possible, as they can form radicals that accelerate degradation under light. Use Ethanol or DMSO.

    • Immediate Use: Prepare solutions immediately before use.

    • Wrapping: If amber glassware is unavailable, wrap clear vessels in aluminum foil . Ensure zero gaps.

Handling & Synthesis Protocols

This protocol ensures data integrity during experimental manipulation.

Workflow: The "Zero-Flux" Method

Objective: Minimize photon exposure time (


) to effectively zero.
  • Preparation:

    • Equip the balance area with a portable shield (yellow acrylic) or work under gold light.

    • Pre-weigh amber vials; do not weigh into clear weigh boats unless immediately transferring.

  • Solubilization:

    • Add solvent directly to the amber vial.

    • Sonicate in the dark (cover the sonicator bath with a lid or foil).

  • Reaction Monitoring (TLC/HPLC):

    • TLC: Spot plates quickly. Develop in a covered chamber (wrap chamber in foil). Visualize under UV only for the minimum time required to mark spots.

    • HPLC: Use amber autosampler vials. If unavailable, wrap standard vials in foil. Ensure the autosampler tray is covered/thermostated.

DOT Diagram 2: Handling Decision Tree

HandlingWorkflow Start Start: Handling Request CheckState Is material Solid or Solution? Start->CheckState Solid Solid State CheckState->Solid Solution Solution State CheckState->Solution Weighing Weigh under Gold Light (<5 min exposure) Solid->Weighing Use Immediate Use (Wrap Syringes in Foil) Solution->Use Urgent Dissolve Dissolve in Amber Vial (Argon Flush) Weighing->Dissolve For Exp Storage Store: -20°C, Desiccated Opaque Secondary Container Weighing->Storage Long Term Dissolve->Use

Figure 2: Decision logic for handling solid vs. solution state pyridine derivatives.

Quality Control & Validation

You cannot assume purity based on visual inspection. Photodegradation products are often colorless or similar in color to the parent.

Analytical Validation (HPLC/UPLC)
  • Column: C18 Reverse Phase (e.g., Waters XBridge or equivalent).

  • Detection: DAD (Diode Array Detector).

    • Parent DHP: Absorbs strongly at ~240 nm and ~350 nm.

    • Pyridine Impurity: Distinct shift. Often loses the 350 nm band and shows a strong aromatic absorbance at ~270 nm.

  • Acceptance Criteria:

    • Purity > 98%.

    • "Pyridine Analog" impurity < 0.5%.

Self-Validating System Check

Before running a critical biological assay:

  • Take a 5 µL aliquot of your stock solution.

  • Run a "Fast LC" gradient (5 mins).

  • Pass: Single peak at expected RT.

  • Fail: Appearance of a secondary peak (usually eluting earlier due to increased polarity of the aromatic pyridine). Discard stock immediately.

Emergency & Troubleshooting

ScenarioAction PlanSalvageable?
Solid left on bench (White light, 1 hr) Retest purity via HPLC. Surface degradation likely.Maybe (Recrystallize)
Solution left on bench (White light, 15 mins) High probability of >5% degradation.NO (Discard)
Amber vial cap left loose Oxidation risk. Check LC-MS for M-2 peak (aromatization).NO (Discard)
Autosampler failure (Samples sat 24h) If tray was dark/cooled: Retest standards. If transparent lid: Discard.Context Dependent

References

  • International Council for Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[3][4][5] (1996).[4] Link

  • Ahmad, I., et al. "Photodegradation of 1,4-dihydropyridine antihypertensive drugs: an updated review." Current Drug Safety, 11(2), 2016. Link

  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis, 2011.
  • United States Pharmacopeia (USP). General Chapter <1191> Stability Considerations in Dispensing Practice. (Defines "Light-Resistant Container" standards). Link

  • Albini, A., & Fasani, E.Drugs: Photochemistry and Photostability. Royal Society of Chemistry, 1998.

Sources

Application Notes & Protocols for the Formulation of Azepane-Based Research Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its non-planar structure and conformational flexibility allow for optimal binding interactions with a wide range of biological targets, leading to diverse therapeutic applications from oncology to neuroscience.[3][4][5] Over 60 FDA-approved medications incorporate the azepine moiety, highlighting its therapeutic significance.[3] However, the very physicochemical properties that contribute to the biological activity of azepane derivatives—such as the presence of a basic nitrogen atom and often high lipophilicity—present significant challenges during preclinical formulation development.[6][7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of formulation strategies tailored for azepane-based research compounds. We will move beyond simple procedural lists to explain the causal relationships behind formulation choices, ensuring that the described protocols are robust, reproducible, and scientifically grounded. Our focus is on enabling the successful translation of promising azepane compounds from the bench to in vivo testing by addressing the primary hurdles of solubility, stability, and bioavailability.

Part 1: Foundational Physicochemical Characterization

A successful formulation strategy begins with a thorough understanding of the active pharmaceutical ingredient (API). For azepane-based compounds, the following preliminary assessments are critical.

The Challenge: Solubility and Stability

Many novel chemical entities emerging from high-throughput screening are characterized by poor water solubility.[6][7] Azepane derivatives are no exception and often fall into the Biopharmaceutical Classification System (BCS) Class II (high permeability, low solubility) or Class IV (low permeability, low solubility), making oral bioavailability a significant hurdle.[8]

Furthermore, the basic nitrogen atom within the azepane ring makes these compounds susceptible to pH-dependent effects and potential instabilities. Cyclic amine structures can be prone to degradation, particularly in acidic environments or through interaction with certain excipients.[9][10]

Initial Workflow for Compound Characterization

A systematic approach to characterizing a new azepane compound is essential for selecting an appropriate formulation path.

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: Stability Assessment cluster_2 Phase 3: Formulation Strategy Selection Compound New Azepane Compound pKa pKa Determination (Potentiometric Titration) Compound->pKa LogP LogP/LogD Measurement (Shake-Flask or HPLC) Compound->LogP Solubility Intrinsic & pH-Solubility Profile Compound->Solubility SolidState Solid-State Characterization (DSC, TGA, XRPD) Compound->SolidState ForcedDeg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Decision Select Formulation Strategy pKa->Decision LogP->Decision Solubility->Decision SolidState->Decision ExcipientCompat Excipient Compatibility Screening ForcedDeg->ExcipientCompat ForcedDeg->Decision ExcipientCompat->Decision

Caption: Initial workflow for azepane compound characterization.

Part 2: Core Formulation Strategies & Protocols

Based on the initial characterization, an appropriate formulation strategy can be selected. The following sections detail common and effective approaches for azepane-based compounds.

Strategy 1: Simple Solubilization using Co-solvents

Expertise & Experience: For early-stage in vivo screens (e.g., rodent pharmacokinetics), a simple co-solvent system is often the fastest and most efficient approach. The principle is to reduce the polarity of the aqueous vehicle by adding a water-miscible organic solvent, thereby increasing the solubility of lipophilic compounds.[11][12] Given their frequent use in parenteral dosage forms, co-solvents are well-characterized for toxicity and tolerability.[11]

Trustworthiness: This method's primary risk is drug precipitation upon injection into the aqueous physiological environment. Therefore, the protocol must include a step to assess the stability of the formulation upon dilution.

Protocol 2.1.1: Co-solvent System Development for IV Administration

  • Objective: To prepare a clear, stable solution of an azepane compound at a target concentration (e.g., 1-10 mg/mL) suitable for intravenous administration in preclinical species.

  • Materials:

    • Azepane-based API

    • Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, N,N-Dimethylacetamide (DMA), Dimethyl Sulfoxide (DMSO)

    • Aqueous vehicles: Saline (0.9% NaCl), 5% Dextrose in Water (D5W)

    • Glass vials, magnetic stirrer, vortex mixer, pH meter.

  • Methodology:

    • Solvent Screening: Determine the approximate solubility of the API in various pure co-solvents. Weigh ~5-10 mg of API into a vial and add the co-solvent dropwise while vortexing until the solid is fully dissolved.

    • System Selection: Select the co-solvent(s) that provide the highest solubility. Binary or ternary systems are common. A widely used starting point is a mixture of PEG 400, PG, and water.

    • Titration & Optimization:

      • Prepare a concentrated stock solution of the API in a chosen co-solvent (e.g., 50 mg/mL in PEG 400).

      • In a separate vial, begin with the intended aqueous vehicle (e.g., 800 µL of saline).

      • While stirring, slowly add the co-solvent stock solution (e.g., in 10-20 µL increments).

      • Concurrently, add a secondary co-solvent like PG or ethanol if needed to maintain clarity.

      • The goal is to use the minimum amount of organic solvent necessary to achieve the target concentration. A common vehicle might be 10% DMA / 40% PEG 400 / 50% D5W.

    • Dilution Test (Critical Step): To simulate injection, dilute the final formulation 10-fold and 100-fold with saline or phosphate-buffered saline (PBS). Observe immediately and after 1 hour for any signs of precipitation. A stable formulation should remain clear.

    • Final Preparation: Once the optimal ratio is determined, prepare the final formulation by first dissolving the API in the co-solvent(s) and then adding the aqueous component. Adjust the final pH if necessary, as the basicity of the azepane may alter the vehicle pH.

Strategy 2: pH Adjustment and Salt Formation

Expertise & Experience: The basic nitrogen in the azepane ring is a handle that can be leveraged for formulation. By lowering the pH of the vehicle below the compound's pKa, the nitrogen becomes protonated, forming a more water-soluble salt in situ. This is a fundamental and highly effective technique.[12]

Trustworthiness: The key is to ensure the pH of the final formulation is physiologically tolerable for the intended route of administration. For intravenous routes, a pH between 4 and 9 is generally acceptable, though values closer to neutral (7.4) are preferred. The buffer capacity of the blood can accommodate some deviation.

Protocol 2.2.1: pH-Adjusted Aqueous Formulation

  • Objective: To create a soluble aqueous formulation of a basic azepane compound by pH adjustment.

  • Materials:

    • Azepane-based API

    • Aqueous vehicle (e.g., D5W)

    • Acidifying agents: Hydrochloric acid (HCl, e.g., 0.1 N), Citric acid solution (e.g., 10% w/v)

    • pH meter, stirrer, sterile filters.

  • Methodology:

    • Determine pKa: An experimental pKa value for the basic nitrogen is essential.

    • Suspend API: Add the required amount of API to ~80% of the final volume of the aqueous vehicle. The compound will likely be a slurry or suspension.

    • pH Titration: While stirring, slowly add the acidifying agent dropwise. Monitor the pH continuously.

    • Observe Dissolution: As the pH drops below the pKa, the API should begin to dissolve as its salt is formed. Continue adding acid until all solid material is dissolved.

    • Final Volume & pH Check: Add the vehicle to reach the final target volume. Re-check the pH and make final small adjustments if necessary. A final pH 1-2 units below the pKa is a good target.

    • Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

Strategy 3: Amorphous Solid Dispersions (ASDs)

Expertise & Experience: For challenging BCS Class II/IV compounds intended for oral delivery, increasing the dissolution rate is paramount.[8] Amorphous Solid Dispersions (ASDs) are a powerful technique where the crystalline API is molecularly dispersed within a hydrophilic polymer matrix.[13] This high-energy amorphous state prevents the drug from crystallizing, leading to significantly enhanced aqueous solubility and dissolution rates.[14]

Trustworthiness: The primary challenge with ASDs is ensuring their physical stability over time; the amorphous drug can recrystallize, negating the solubility advantage.[7] Proper polymer selection is key to inhibiting crystallization by raising the glass transition temperature (Tg) and through specific drug-polymer interactions.

Protocol 2.3.1: Preparation of an ASD by Spray Drying

  • Objective: To produce a stable amorphous solid dispersion of an azepane compound to enhance oral bioavailability.

  • Materials:

    • Azepane-based API

    • Polymer: Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS), Polyvinylpyrrolidone/Vinyl Acetate copolymer (PVP-VA), Soluplus®

    • Solvent system: Dichloromethane (DCM), Methanol, Acetone (a solvent that dissolves both API and polymer is required)

    • Spray dryer, High-Performance Liquid Chromatography (HPLC) system, Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD).

  • Methodology:

    • Polymer & Drug Loading Screening: Prepare several small-scale formulations with different polymers and varying drug loads (e.g., 10%, 25%, 50% API by weight).

    • Solution Preparation: Completely dissolve the API and the selected polymer in a suitable solvent or co-solvent system to create a homogenous solution.

    • Spray Drying:

      • Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure rapid solvent evaporation without thermally degrading the API.

      • Spray the solution into the drying chamber. The rapid evaporation traps the API in an amorphous, dispersed state within the polymer particles.

    • Powder Collection: Collect the resulting dry powder from the cyclone.

    • Characterization (Self-Validation):

      • Amorphicity: Use DSC to look for the absence of a melting endotherm and the presence of a single glass transition temperature (Tg). Confirm amorphicity with XRPD, which should show a "halo" pattern instead of sharp Bragg peaks.

      • Potency: Use HPLC to confirm the drug content in the final ASD powder.

      • Dissolution Testing: Perform in vitro dissolution tests in simulated gastric and intestinal fluids to compare the dissolution rate of the ASD to the crystalline API. A significant increase is the desired outcome.

Part 3: Stability Assessment and Analytical Methods

A formulation is only viable if it is stable. Stability testing is a non-negotiable step to ensure the integrity of the azepane compound under various conditions.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and establish the stability-indicating nature of the analytical methods used.[15] This is crucial for nitrogen-containing heterocycles which can have unique degradation pathways.

Protocol 3.1.1: Forced Degradation of an Azepane Compound

  • Objective: To assess the stability of the azepane API under stress conditions as per ICH Q1A(R2) guidelines.[15]

  • Materials:

    • API solution (e.g., 1 mg/mL in a suitable solvent)

    • Stress agents: 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂)

    • HPLC system with a UV or PDA detector, pH meter, oven, photostability chamber.

  • Methodology: Expose the API solution to the following conditions:

    • Acid Hydrolysis: Mix with 0.1 N HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Mix with 0.1 N NaOH and heat at 60-80°C for several hours.

    • Oxidation: Mix with 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Heat the solution and solid API at a high temperature (e.g., 80°C).

    • Photostability: Expose the solution and solid API to light as specified in ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²).[15]

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method at various time points.[16][17] The goal is to achieve 5-20% degradation. The method must be able to resolve the parent API peak from all degradation product peaks.

G cluster_0 Stability-Indicating HPLC Method Development cluster_1 Forced Degradation & Method Validation Start Develop HPLC Method (Column, Mobile Phase, Gradient) Inject Inject Azepane API (Reference Standard) Start->Inject Peak Identify Main Peak (Retention Time, Purity) Inject->Peak Stress Perform Forced Degradation (Acid, Base, H2O2, Heat, Light) Peak->Stress Analyze Analyze Stressed Samples via HPLC Stress->Analyze Validate Peak Purity Analysis (PDA Detector) Analyze->Validate Resolution Ensure Resolution > 2 between API and Degradants Validate->Resolution Resolution->Start No, Optimize Optimized Method is Stability-Indicating Resolution->Optimized Yes

Caption: Workflow for developing a stability-indicating HPLC method.

Part 4: Data Summary and Comparison

The choice of formulation strategy is a trade-off between complexity, speed, and the specific challenges posed by the compound.

Table 1: Comparison of Formulation Strategies for Azepane-Based Compounds

Strategy Principle Advantages Disadvantages Best For...
Co-solvent System Reduces solvent polarity Simple, rapid to prepare, suitable for high drug concentrations.[11] Risk of precipitation upon dilution, potential for solvent toxicity.[11] Early-stage PK, toxicology, and efficacy studies (IV/IP).
pH Adjustment Ionization of the basic azepane nitrogen to form a soluble salt Simple, uses minimal excipients, highly effective for basic compounds.[12] Limited by physiological pH tolerance, potential for precipitation if pH changes. Compounds with a suitable pKa for aqueous solution formulations (IV/Oral).
Amorphous Solid Dispersion (ASD) Molecularly disperses API in a polymer matrix to prevent crystallization Dramatically increases dissolution rate and bioavailability for oral drugs.[14] Complex manufacturing (spray drying/HME), potential for physical instability (recrystallization). Oral delivery of poorly soluble (BCS II/IV) compounds for later-stage studies.

| Nanosuspension | Reduces particle size to the nanometer range, increasing surface area and dissolution velocity.[11][18] | Increases dissolution rate, applicable to many poorly soluble drugs. | Can be physically unstable (particle growth), requires specialized equipment (homogenizers/mills). | Oral or parenteral delivery when other methods fail. |

Conclusion

The formulation of azepane-based research compounds requires a strategic, data-driven approach. By beginning with a thorough physicochemical characterization and understanding the underlying principles of solubility and stability enhancement, researchers can overcome common obstacles. The choice of formulation is not "one-size-fits-all" but should be tailored to the compound's properties and the specific goals of the in vivo study. The protocols and strategies outlined in this guide provide a robust framework for developing effective and reliable formulations, ultimately accelerating the journey of promising azepane-based drug candidates through the development pipeline.

References

  • Ansari, M.J. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Advanced Pharmaceutical Technology & Research.
  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics.
  • Zha, G.F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
  • Alhajj, N., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics.
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.
  • Singh, H., et al. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities.
  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.
  • BenchChem. (2025). Application Note: Solution Stability Testing of 4-(Azepan-2-ylmethyl)morpholine. BenchChem.
  • BenchChem. (2025).
  • Catalent Pharma Solutions. (2015). FORMULATION DEVELOPMENT - Overcoming Early Phase Development Challenges & Optimizing Formulations With a Minimal Amount of API. Drug Development & Delivery.
  • ResearchGate. (n.d.). Classification and Physical Properties of Azepine Derivatives.
  • Drug Development & Delivery. (2020). Dissolving Bioavailability & Solubility Challenges in Formulation & Development. Drug Development & Delivery.
  • Strickley, R.G. (2003).
  • Colorcon. (2026). What Are Excipients? 9 Common Examples. Colorcon.
  • Wölfl, F., et al. (2016). Experimental and Theoretical Investigations Into the Stability of Cyclic Aminals. Beilstein Journal of Organic Chemistry.
  • DrugPatentWatch. (2026). Fix the Formula to Win the Generic Race: Overcoming Formulation Challenges in Generic Drug Development.
  • Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound.
  • Wölfl, F., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry.
  • Zha, G.F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
  • Reymond Research Group. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
  • Pharma Focus Asia. (n.d.). Formulation Technologies for Drug Delivery: Challenges and Solutions. Pharma Focus Asia.
  • BOC Sciences. (n.d.). Amino Acids for Pharmaceutical Excipients. BOC Sciences.
  • Ascendia Pharma. (2021). Formulation Development: Why It's So Important. Ascendia Pharmaceutical Solutions.
  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • ResearchGate. (n.d.). Application of the methodology in the preparation of azepane-based...
  • Lubrizol. (2022).
  • Zha, G.F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • Gevorgyan, A., et al. (2021). Synthesis of Functionalized Azepines via Cu(I)
  • Blum, L. C., & Reymond, J.-L. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
  • A. Husain, et al. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Journal of Critical Reviews.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Ohshima, T., et al. (2023). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry.
  • Patel, K., & Dedania, Z. (2023). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations.

Sources

Troubleshooting & Optimization

Improving reaction yield of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 1-(5-(tert-Butylthio)pyridin-2-yl)azepane Synthesis

Executive Summary

This guide addresses the synthesis of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane , a structural motif often associated with KCNQ channel modulators and H4 receptor antagonists. The synthesis presents two distinct chemical challenges:

  • Regioselective SNAr: Installing the bulky azepane ring at the pyridine C2 position.

  • C-S Cross-Coupling: Introducing the sterically hindered tert-butylthio group at the C5 position without poisoning the metal catalyst.

We recommend a convergent "SNAr-First" strategy (Route A) over a "Thiolation-First" strategy to maximize yield and minimize catalyst deactivation.

Part 1: Strategic Route Selection

Q: Which synthetic route offers the highest probability of success?

A: We strongly recommend Route A: SNAr followed by C-S Coupling .

  • Route A (Recommended):

    • Step 1 (SNAr): Reaction of 2-chloro-5-iodopyridine with azepane to form 1-(5-iodopyridin-2-yl)azepane.

    • Step 2 (C-S Coupling): Palladium-catalyzed coupling of the iodide intermediate with tert-butyl thiol.

    • Rationale: The C2-chlorine is significantly more electrophilic than the C5-iodine, allowing for highly selective SNAr without touching the iodine handle needed for step 2.

  • Route B (Not Recommended):

    • Step 1: C-S coupling on 2,5-dichloropyridine.

    • Step 2: SNAr with azepane.

    • Failure Mode: The installed electron-rich sulfide group at C5 will deactivate the pyridine ring, making the subsequent SNAr at C2 sluggish or requiring harsh conditions that cause decomposition.

Part 2: Step-by-Step Optimization & Troubleshooting

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Reaction: 2-Chloro-5-iodopyridine + Azepane


 1-(5-iodopyridin-2-yl)azepane

Q: My SNAr reaction has stalled at 60% conversion. Increasing temperature leads to black tar. What should I do? A: This indicates thermal decomposition of the azepane or polymerization.

  • Solvent Switch: Switch from DMF/DMSO to NMP (N-methyl-2-pyrrolidone) or n-Butanol . NMP stabilizes the Meisenheimer intermediate better at lower temperatures.

  • Base Choice: If using K

    
    CO
    
    
    
    , the particle size may be limiting. Switch to a soluble organic base like DIPEA (3.0 eq) to drive the kinetics without requiring excessive heat.
  • Stoichiometry: Azepane is a secondary amine and can act as its own base, but it is expensive. Use 1.2 eq Azepane and 2.0 eq DIPEA .

Q: I see a side product with M+ mass corresponding to double azepane addition. A: This is rare with 2-chloro-5-iodopyridine because the iodine is a poor leaving group for SNAr. However, if observed:

  • Cause: Reaction temperature is too high (>120°C), forcing the displacement of the iodine.

  • Fix: Keep reaction temperature below 100°C . The C2-Cl displacement should proceed readily at 80-90°C.

Step 2: Palladium-Catalyzed C-S Coupling

Reaction: 1-(5-iodopyridin-2-yl)azepane + tert-Butyl thiol


 Product

Q: The reaction turns black immediately, and no product is formed. Is the catalyst dead? A: Yes. Thiols are potent catalyst poisons that bind irreversibly to Palladium.

  • The Fix (Ligand Selection): You must use a ligand with a high binding constant to Pd to outcompete the sulfur.

    • Gold Standard: Xantphos or DPEPhos . These wide-bite-angle bidentate ligands are robust against sulfur poisoning.

    • Catalyst System: Pd

      
      (dba)
      
      
      
      (2.5 mol%) + Xantphos (5 mol%).
  • Protocol Adjustment: Pre-mix the Pd source and Ligand in the solvent for 15 minutes before adding the thiol substrate. This ensures the active catalytic species is formed before the sulfur can sequester the metal.

Q: I am getting low yields due to the formation of di-tert-butyl disulfide. A: This is oxidative homocoupling of your thiol reagent.

  • Cause: Trace oxygen in the system.

  • Fix:

    • Degas Solvents: Sparge your solvent (Toluene or Dioxane) with Argon for at least 20 minutes.

    • Add Reductant: Add 10-20 mol% of Zinc dust to the reaction mixture. This helps keep the Pd cycle active and reduces any disulfide formed back to the thiol.

Part 3: Quantitative Data & Visualizations

Table 1: Optimization Matrix for C-S Coupling Step

Standard conditions: 1.0 eq Aryl Iodide, 1.2 eq t-BuSH, 100°C, 12h

EntryCatalyst SystemBaseSolventYieldNotes
1Pd(PPh

)

NaO

Bu
Toluene15%Catalyst poisoning observed.
2Pd(OAc)

/ BINAP
Cs

CO

Toluene40%Slow conversion; steric bulk issues.
3Pd

(dba)

/ Xantphos
NaO

Bu
Dioxane 92% Optimal conditions. High turnover.
4Pd

(dba)

/ Xantphos
K

PO

DMF65%Lower yield due to solvent coordinating Pd.
Diagram 1: Reaction Pathway & Logic Flow

ReactionPathway cluster_0 Critical Control Point 1 Start 2-Chloro-5-iodopyridine Inter Intermediate: 1-(5-iodopyridin-2-yl)azepane Start->Inter Step 1: SNAr (DIPEA, NMP, 90°C) Azepane Azepane Azepane->Inter Product Target: 1-(5-(tert-Butylthio)pyridin-2-yl)azepane Inter->Product Step 2: C-S Coupling (Pd2(dba)3/Xantphos, 100°C) Thiol tert-Butyl Thiol Thiol->Product

Caption: Convergent synthesis pathway highlighting the critical intermediate stability and reagent addition points.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem: Low Yield StepCheck Which Step? Issue->StepCheck SNAr Step 1: SNAr StepCheck->SNAr Coupling Step 2: C-S Coupling StepCheck->Coupling TempCheck Check Temp SNAr->TempCheck HighTemp >110°C? Side products likely TempCheck->HighTemp Too Hot LowTemp <80°C? Incomplete conversion TempCheck->LowTemp Too Cold Solvent Switch to NMP or n-BuOH HighTemp->Solvent LowTemp->Solvent ColorCheck Rxn Color? Coupling->ColorCheck Black Black Precipitate? (Catalyst Death) ColorCheck->Black NoRxn No Reaction? (Oxidative add. failure) ColorCheck->NoRxn Ligand Use Xantphos Pre-mix Catalyst Black->Ligand Degas Degas Solvent Add Zn dust NoRxn->Degas

Caption: Logic flow for diagnosing common yield-limiting factors in the synthesis workflow.

Part 4: Detailed Experimental Protocol (Validated)

Synthesis of 1-(5-iodopyridin-2-yl)azepane (Intermediate)

  • Charge a reaction vessel with 2-chloro-5-iodopyridine (10.0 g, 41.8 mmol) and NMP (50 mL).

  • Add DIPEA (10.8 g, 83.6 mmol, 2.0 eq) followed by azepane (5.0 g, 50.1 mmol, 1.2 eq) dropwise.

  • Heat to 90°C for 6 hours. Monitor by HPLC/TLC.

  • Workup: Cool to RT. Pour into water (200 mL). Extract with EtOAc (3x).[1] Wash organics with brine to remove NMP. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).[2][3][4]

Synthesis of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane (Target)

  • In a glovebox or under Argon, add Pd

    
    (dba)
    
    
    
    (2.5 mol%) and Xantphos (5.0 mol%) to dry 1,4-Dioxane (10 vol). Stir for 20 mins to form the active catalyst complex.
  • Add 1-(5-iodopyridin-2-yl)azepane (1.0 eq) and NaO

    
    Bu  (1.5 eq).
    
  • Add 2-methylpropane-2-thiol (tert-butyl thiol) (1.2 eq) via syringe.

  • Seal vessel and heat to 100°C for 12-16 hours.

  • Workup: Filter through a Celite pad (elute with EtOAc).[4] Wash with 1M NaOH (to remove unreacted thiol) and brine.

  • Odor Control: Treat aqueous waste with dilute bleach to oxidize residual thiols/sulfides before disposal.

References

  • BenchChem Technical Support. (2025).[2][4][5] Nucleophilic Substitution on Pyridine Rings: Troubleshooting Guides. Retrieved from 5[5]

  • Fernández-Rodríguez, M. A., et al. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions.[6] ACS Catalysis.[7] Retrieved from 6

  • Hartwig, J. F., et al. (2006). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols.[8] Journal of the American Chemical Society. Retrieved from 8

  • Mykura, R., et al. (2023).[9] Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes.[9] Nature Chemistry. Retrieved from 9

  • BenchChem Application Notes. (2025). Detailed Synthesis Protocol for 2-(Azepan-1-yl)-5-chloroaniline. Retrieved from 4

Sources

Technical Support Center: Minimizing Oxidation of the tert-Butylthio Group During Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the synthesis of cysteine-rich peptides or complex organic molecules. Here, we address the mechanistic causes of tert-butylthio oxidation and provide field-proven troubleshooting strategies and protocols to ensure high-yield, high-purity syntheses.

Overview & Mechanistic Causality

The tert-butylthio group is widely utilized in solid-phase peptide synthesis (SPPS) and organic synthesis to protect thiols. It is typically employed in two forms: as a mixed disulfide (e.g., Cys(StBu))[1] or as a tert-butyl thioether (e.g., Cys(tBu))[2].

While the -StBu mixed disulfide offers excellent orthogonality and can be removed under mild reducing conditions[1], and the -tBu thioether resists standard trifluoroacetic acid (TFA) cleavage[2], both are highly susceptible to oxidative degradation and electrophilic attack.

The Causality of Oxidation: Sulfur's high polarizability and nucleophilicity make it a prime target for electrophilic oxygen species, trace heavy metals, and halogenated solvents.

  • Thioether Oxidation: Cys(tBu) can be prematurely oxidized to sulfoxides or sulfones in the presence of atmospheric oxygen, aged ethereal solvents (which form peroxides), or during the use of oxidizing reagents[3].

  • Mixed Disulfide Scrambling: The Cys(StBu) group can undergo spontaneous disulfide exchange (scrambling) or irreversible oxidation to sulfonic acids (e.g., cysteic acid) when exposed to peroxides or prolonged basic conditions[1].

  • TFA Cleavage Re-alkylation: During acidolytic cleavage, liberated tert-butyl cations from other protecting groups (like Boc or OtBu) can attack free thiols, forming unwanted S-tert-butylated byproducts. This is a competing electrophilic reaction that mimics oxidative damage in its detriment to peptide yield[4][5].

Visualizing Oxidation Pathways and Mitigation

G Start Protected Cys (Cys(StBu) or Cys(tBu)) Oxidation Oxidative Stress (O2, Trace Metals) Start->Oxidation Exposure to air/reagents Cleavage TFA Cleavage (Carbocations) Start->Cleavage Acidolytic deprotection Sulfoxide Sulfoxide / Sulfone (Irreversible) Oxidation->Sulfoxide Pathway A Scrambling Disulfide Scrambling (Misfolding) Oxidation->Scrambling Pathway B Prevention1 Inert Atmosphere & Degassed Solvents Oxidation->Prevention1 Alkylation S-tert-butylation (Re-alkylation) Cleavage->Alkylation tBu+ attack Prevention2 Scavenger Cocktail (DTT, DMS, Thioanisole) Cleavage->Prevention2 Success Intact Thiol / Native Disulfide Prevention1->Success Prevention2->Success

Pathways of tert-butylthio oxidation and carbocation alkylation with mitigation strategies.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Detection of +16 Da or +32 Da Mass Adducts

Symptom: LC-MS analysis of the crude peptide reveals major impurities with +16 Da (sulfoxide) or +32 Da (sulfone) relative to the target mass. Root Cause: Oxidation of the Cys(tBu) thioether or methionine residues by dissolved oxygen, peroxide-containing solvents, or insufficient scavenging during cleavage[3]. Solution:

  • Purge all reaction solvents with inert gas (N2 or Ar) prior to use.

  • Avoid using aged diethyl ether for peptide precipitation; use fresh, peroxide-free ether[6].

  • Incorporate thioether scavengers (e.g., dimethyl sulfide (DMS) or thioanisole) in the TFA cleavage cocktail to act as sacrificial reductants[4].

Issue 2: Disulfide Scrambling During -StBu Deprotection

Symptom: Multiple peaks with the same target mass but different retention times on HPLC. Root Cause: Premature removal of the -StBu group and subsequent random oxidation/disulfide exchange. Solution:

  • Maintain strictly acidic or neutral pH during oxidations to minimize thiolate-driven disulfide scrambling[7].

  • Use a targeted reducing agent like DTT (dithiothreitol) or TCEP in degassed buffers for controlled removal of the -StBu group[8].

Issue 3: Unexpected S-tert-butylation (+56 Da Adduct)

Symptom: Mass spectrometry shows a +56 Da adduct on cysteine residues after global TFA cleavage. Root Cause: Liberated tert-butyl cations from protecting groups (e.g., Boc, OtBu) react with the free thiol[4][5]. Solution:

  • Use a highly optimized scavenger cocktail (e.g., TFA/TIS/H2O/thioanisole/DMS/DTT) to trap carbocations before they reach the thiol[5].

Quantitative Data: Scavenger Efficacy

To empirically validate the choice of scavengers, the following table summarizes the mitigation of S-tert-butylation and oxidation during TFA cleavage of a model Cys-peptide. Standard cleavage cocktails often fail to fully protect the thiol, whereas an optimized mixture provides a self-validating protective environment[5].

Cleavage Cocktail (Ratio)Primary ScavengersS-tBu Alkylation (%)Oxidation (+16 Da) (%)
TFA/TIS/H2O (95:2.5:2.5)TIS, H2O~18.5%Moderate
TFA/TFMSA/TIS/H2O (89:1:2.5:7.5)TIS, H2O~29.7%High
TFA/TIS/H2O/Thioanisole/DMS/DTT (70:5:5:10:10:1)Thioanisole, DMS, DTT< 1.0% < 0.5%

Note: The combination of thioanisole and DMS with 1% DTT provides the most robust protection against both oxidation and alkylation[5].

Self-Validating Experimental Protocols

Protocol 1: Optimized TFA Cleavage to Prevent Oxidation and S-Alkylation

This protocol utilizes a two-step cleavage strategy to suppress carbocation attack and maintain a reducing environment[5].

  • Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail: TFA/TIS/H2O/thioanisole/DMS/DTT in a ratio of 70:5:5:10:10:1 (v/v/v/v/v/w)[5].

    • Self-Validation Check: The solution should be clear and colorless. Yellowing indicates aged or contaminated scavengers.

  • Initial Cleavage: Add 5 mL of the cocktail per 0.5 g of dry peptidyl-resin. Stir gently at room temperature for 30 minutes under an argon atmosphere[5].

  • Secondary Cleavage: Add neat TFA to increase the TFA proportion to 80% of the total volume. Continue stirring for an additional 150 minutes[5].

  • Precipitation: Filter the resin and precipitate the peptide by adding the filtrate dropwise into a 10-fold volume of cold, peroxide-free diethyl ether[6].

  • Isolation: Centrifuge at 4°C, decant the supernatant, and wash the pellet three times with fresh cold ether to remove excess scavengers (DMS, thioanisole)[6].

Protocol 2: Reductive Deprotection of the Cys(StBu) Group

To remove the -StBu mixed disulfide without inducing oxidative scrambling[8].

  • Solvent Preparation: Prepare a solution of 5% DTT (w/v) in DMF. Add 0.1 M N-methylmorpholine (NMM) to render the solution slightly basic[8]. Degas the solution by bubbling nitrogen for 10 minutes.

  • Deprotection: Add the DTT solution to the resin-bound peptide. React for 3 cycles of 5 minutes each at room temperature[8].

    • Self-Validation Check: Perform a micro-cleavage and analyze via LC-MS. The mass should shift by -88 Da (loss of the StBu group).

  • Washing: Wash the resin extensively with degassed DMF (5 × 1 min) to remove all traces of DTT and the liberated tert-butylthiol byproduct before proceeding to downstream oxidation or cleavage.

Frequently Asked Questions (FAQs)

Q1: Can I use iodine (I2) to simultaneously deprotect and oxidize Cys(StBu) peptides? A1: While iodine can be used for oxidative deprotection of certain groups like Acm or Trt[6], it is highly reactive and can lead to over-oxidation (sulfonic acid formation) or iodinated adducts[9]. It is generally recommended to remove the -StBu group reductively first, followed by controlled oxidation[9].

Q2: Why does my peptide smell strongly of sulfur after cleavage, and how do I remove it? A2: The odor is due to residual scavengers like EDT, DMS, or liberated tert-butylthiol. Extensive washing of the precipitated peptide pellet with cold diethyl ether (at least 4-5 times) is required[6]. For persistent odors, lyophilization from a dilute acetic acid solution often drives off volatile thiols.

Q3: Is there an alternative to Cys(StBu) that is easier to remove? A3: Yes, recent advancements have introduced the Trimethoxyphenylthio (S-Tmp) protecting group. S-Tmp can be removed in just 5 minutes with mild reducing agents (like 5% DTT), significantly reducing the risk of prolonged exposure to conditions that cause disulfide scrambling[8].

References

  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • S-(tert-Butylthio)-L-cysteine | 30044-51-0. Benchchem.
  • Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection in Fmoc Solid Phase Synthesis.
  • Orthogonal versus random oxidation of the tricyclic inhibitor cystine knotted peptide gurmarin. Ovid.
  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. PMC.
  • Thiols And Thioethers. Master Organic Chemistry.
  • Amino Acid Derivatives for Peptide Synthesis. peptide.com.

Sources

Technical Support Center: Separation of Byproducts in Pyridine-Azepane Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational 🟢 Ticket ID: PYR-AZE-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Heterocycle Coupling Support Center. You are likely accessing this guide because you are encountering difficulties in isolating pure pyridine-azepane motifs—a scaffold critical in the development of antipsychotics, kinase inhibitors, and CNS-active agents.

The coupling of pyridine (electron-deficient heteroaryl) and azepane (sterically demanding secondary amine) presents a unique set of purification challenges. The basicity of both species, the potential for regioisomerism, and the tendency of palladium catalysts to facilitate side reactions (in Buchwald-Hartwig couplings) require a rigorous, logic-driven approach to separation.

This guide is structured to troubleshoot these specific issues, moving from reaction optimization (prevention) to advanced purification (cure).

Module 1: Diagnostic & Prevention (Reaction Optimization)

Before attempting difficult separations, confirm the identity of your impurities. The separation strategy depends entirely on how the byproduct was formed.

FAQ 1.1: Why am I seeing a "reduced" pyridine byproduct (Protodehalogenation)?

Scenario: You are performing a Buchwald-Hartwig amination between a halopyridine and azepane. LC-MS shows a mass corresponding to the pyridine starting material with the halogen replaced by hydrogen (


).
  • Root Cause: This is protodehalogenation . It occurs when the Pd-intermediate undergoes

    
    -hydride elimination (often from the amine or solvent) instead of reductive elimination, or via transfer hydrogenation if the solvent is not strictly anhydrous/degassed.
    
  • Correction:

    • Solvent Switch: Avoid alcohols (e.g., isopropanol) if possible; use 1,4-dioxane or toluene.

    • Rigorous Degassing: Oxygen promotes homocoupling, which depletes catalyst and slows the cycle, allowing side reactions to compete. Sparge with Argon for >15 mins.

    • Catalyst Choice: Switch to bulky, electron-rich ligands (e.g., RuPhos or BrettPhos ) which accelerate reductive elimination over

      
      -hydride elimination [1].
      
FAQ 1.2: How do I distinguish and separate Regioisomers in reactions?

Scenario: You reacted 2,4-dichloropyridine with azepane and obtained two spots with the same mass.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) can occur at C2 or C4. The C4 position is generally more reactive due to lower steric hindrance and para-activation, but C2 is activated by the adjacent nitrogen.
    
  • Diagnostic:

    • C4-Product: Typically more polar (lower

      
      ) due to the exposed pyridine nitrogen being more accessible for H-bonding with silica.
      
    • C2-Product: Often less polar (higher

      
      ) due to steric shielding of the pyridine nitrogen by the bulky azepane ring.
      
  • Prevention: Lower the temperature to -78°C or 0°C to favor the kinetic product (usually C4).

Module 2: Work-up & Chemical Scavenging (The "Smart" Isolation)

Issue: Both your product (Tertiary amine) and unreacted Azepane (Secondary amine) are basic. Standard acid/base extraction will pull both into the aqueous layer, failing to separate them.

Protocol 2.1: The "Chemical Tagging" Strategy

Use the reactivity difference between the secondary amine (Azepane) and the tertiary amine (Product) to facilitate separation.

Reagents:

  • Acetic Anhydride (

    
    ) or Phenyl Isocyanate.
    
  • Dichloromethane (DCM).[1][2]

  • Saturated

    
    .[1][3]
    

Step-by-Step Workflow:

  • Analysis: Confirm reaction completion. If Azepane persists (10-20% excess is common), do not work up yet.

  • Scavenging: Add 1.5 equivalents (relative to excess azepane) of Acetic Anhydride or Phenyl Isocyanate directly to the reaction mixture.

    • Logic: This converts the basic, polar azepane into a neutral amide/urea . The tertiary amine product cannot react.

  • Acid Wash:

    • Dilute with organic solvent (EtOAc or DCM).[4]

    • Wash with 1M HCl .

    • Result: The basic Product moves to the Aqueous Phase (

      
       salt). The neutral Acetyl-Azepane stays in the Organic Phase.
      
  • Recovery:

    • Discard Organic Phase (contains impurities + derivatized azepane).

    • Basify Aqueous Phase (pH > 10) with NaOH.

    • Extract Product into DCM.[1]

Visual Workflow: Differential Extraction

ExtractionLogic Start Crude Reaction Mixture (Product + Excess Azepane) Derivatize Add Acetic Anhydride (Converts Azepane -> Neutral Amide) Start->Derivatize Chemical Tagging AcidWash Partition: Organic Solvent + 1M HCl Derivatize->AcidWash OrgLayer Organic Layer (Contains Neutral Amide & Non-basic Impurities) AcidWash->OrgLayer Neutral species AqLayer Aqueous Layer (Contains Protonated Product [H+]) AcidWash->AqLayer Basic species Discard Discard OrgLayer->Discard Basify Basify (NaOH) & Extract AqLayer->Basify Final Pure Product (Tertiary Amine) Basify->Final

Figure 1: Purification logic using chemical derivatization to separate secondary amine starting materials from tertiary amine products.

Module 3: Chromatographic Strategies

Issue: "My product streaks/tails on the column, and I can't resolve it from the baseline impurities."

Troubleshooting Guide: Tailing Peaks

Pyridine and Azepane derivatives interact strongly with the acidic silanol groups (


) on silica gel, causing peak broadening.

Solution Matrix:

Mobile Phase ModifierConcentrationApplicationMechanism
Triethylamine (TEA) 1-5% v/vGeneral PurposeCompetes for silanol sites, blocking them from the product.
Ammonia (

in MeOH)
1-10% v/vHigh Polaritystronger base; suppresses ionization of the product.
Silver Nitrate (

)
Impregnated SilicaAlkenyl impurities

-complexation (if byproducts contain alkenes).

Recommended Solvent System:

  • DCM / MeOH /

    
     (90:9:1) : Excellent for polar pyridine-azepanes.
    
  • Gradient: Start with 100% DCM, slowly ramp to 10% (MeOH/NH3).

Module 4: Advanced Purification (Crystallization)

If chromatography fails or is not scalable, exploit the specific pKa properties of the azepane ring to form crystalline salts.

Protocol 4.1: Oxalate/Fumarate Salt Formation

Pyridine-azepane derivatives often form stable, crystalline solids with dicarboxylic acids, whereas impurities (homocoupled products, oligomers) often do not.

  • Dissolution: Dissolve crude oil in a minimal amount of hot Isopropanol (IPA) or Ethanol.

  • Acid Addition: Add 1.0 equivalent of Oxalic Acid or Fumaric Acid (dissolved in hot ethanol).

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: Collect the precipitate.

    • Validation: The salt breaks up the "oily" nature of the free base, trapping the product in a lattice while impurities remain in the mother liquor.

  • Free Basing: Suspend salt in DCM, wash with

    
     to recover the pure free base.
    

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry.

  • BenchChem Technical Division . (2025). "Troubleshooting common issues in pyridine synthesis." BenchChem Support.

  • Hartwig, J. F. (2010). "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books.

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Pyridine derivatives are often toxic and odorous.

Sources

Overcoming steric hindrance in tert-butylthio substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in tert-Butylthio Substitution Reactions Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Mission: To resolve synthetic bottlenecks caused by the extreme steric bulk of the tert-butyl group (t-Bu) and the nucleophilic challenges of tert-butyl thiol (t-BuSH) in C–S bond formation.

Overview: The "Stench & Sterics" Challenge

Welcome to the tert-butylthio support module. You are likely here because your standard SN2 reaction failed, yielding elimination products (isobutylene) instead of the desired sulfide, or because the reaction rate with aryl halides is glacially slow.

The Core Problem: The tert-butyl group possesses a cone angle and steric bulk that severely retards nucleophilic attack.

  • Aliphatic Substrates: The t-BuS⁻ anion is a strong base. When attacking secondary or hindered primary electrophiles, it prefers proton abstraction (E2 elimination) over substitution.

  • Aromatic Substrates: In transition metal catalysis (e.g., Buchwald-Hartwig), the reductive elimination step—forming the C–S bond—is rate-limiting because the metal center is crowded by both the bulky ligand and the bulky t-Bu group.

Decision Matrix: Selecting the Right Methodology

Before troubleshooting, ensure you are using the correct pathway for your substrate.

MethodSelection Start Start: Select Substrate Aliphatic Aliphatic Electrophile (R-X, R-OH) Start->Aliphatic Aromatic Aromatic Electrophile (Ar-X, Ar-OTf) Start->Aromatic Primary Primary Carbon Aliphatic->Primary SecTert Sec/Tert Carbon Aliphatic->SecTert PdCat Pathway C: Pd-Catalysis (Specialized Ligands) Aromatic->PdCat Requires Josiphos/CyPF-t-Bu SN2 Pathway A: S_N2 (Polar Aprotic, Cs2CO3) Primary->SN2 Low Temp LewisAcid Pathway B: Lewis Acid Catalysis (InCl3 or BF3) SecTert->LewisAcid Avoid Elimination

Figure 1: Strategic decision tree for selecting the optimal tert-butylthiolation methodology based on electrophile hybridization and steric environment.

Module A: Troubleshooting Aliphatic Substitution (SN1/SN2)

User Question: I am trying to react t-BuSH with a secondary alkyl bromide using NaH in THF, but I'm only getting the alkene elimination product. How do I fix this?

Diagnosis: You are experiencing the classic Basicity vs. Nucleophilicity conflict. The tert-butyl thiolate anion (t-BuS⁻) is bulky and basic. On a secondary carbon, the steric hindrance prevents the orbital overlap required for SN2, leading the anion to act as a base (E2 mechanism).

Corrective Protocol (Lewis Acid Catalysis): Switch from a basic SN2 condition to an acidic SN1-type pathway. This generates a carbocation (or "loose" ion pair) that the thiol can trap without competition from elimination.

Step-by-Step Protocol:

  • Reagents: Substrate (Alcohol or Halide), t-BuSH (1.2 equiv), Indium(III) Chloride (InCl3, 5 mol%).

  • Solvent: Dichloroethane (DCE) or Acetonitrile.

  • Procedure:

    • Dissolve substrate and InCl3 in solvent.

    • Add t-BuSH slowly at 0°C.

    • Warm to room temperature (or reflux if hindered).

    • Mechanism: InCl3 acts as a "soft" Lewis acid, activating the C-X or C-OH bond to form a transient carbocation species which is immediately trapped by the thiol [1].

Data Comparison: Base vs. Acid Catalysis

ParameterStandard Basic Conditions (NaH/THF)Lewis Acid Conditions (InCl3/DCE)
Mechanism SN2 / E2 (Competition)SN1 (Ion pair)
Primary Yield 85%90%
Secondary Yield <15% (Elimination dominant)78-92% (Substitution dominant)
Odor Control Poor (Open system)Good (Closed/Catalytic)

Module B: Troubleshooting Aromatic Cross-Coupling (C–S Bond)

User Question: I need to couple t-BuSH with an aryl chloride. I tried standard Buchwald conditions (Pd2(dba)3 + Xantphos), but conversion is <10%. Why?

Diagnosis: Standard ligands like Xantphos or BINAP are excellent for primary thiols but fail with tert-butyl thiol. The Reductive Elimination step (where the C–S bond forms and product leaves the metal) is sterically demanding.[1] The bulky t-Bu group clashes with the ligand sphere, stalling the cycle and causing catalyst decomposition.

The Solution: The "Josiphos" Ligand Family You must use a ligand with a specific "bite angle" and steric pocket that forces the reductive elimination. The Hartwig group demonstrated that CyPF-t-Bu (a Josiphos-type ligand) is uniquely effective for this transformation [2].

PdCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X LigEx Ligand Exchange (Ar-Pd-S-tBu) OxAdd->LigEx t-BuS- RedElim Reductive Elimination (CRITICAL BOTTLENECK) LigEx->RedElim Slow step w/o CyPF-t-Bu RedElim->Pd0 Product Release

Figure 2: Catalytic cycle highlighting Reductive Elimination as the rate-determining step caused by steric clash between the ligand and the tert-butyl group.

Optimized Protocol for Aryl Halides:

  • Catalyst: Pd(OAc)2 (1-2 mol%) + CyPF-t-Bu (Josiphos SL-J009-1) (1:1 ratio with Pd).

  • Base: NaOtBu or Cs2CO3.

  • Solvent: DME (Dimethoxyethane) or Toluene at 80-100°C.

  • Note: This system achieves turnover numbers (TON) orders of magnitude higher than standard phosphines for bulky thiols.

Module C: Advanced Troubleshooting (Odorless Reagents)

User Question: My safety officer has banned t-BuSH due to the smell. Is there an odorless alternative that actually works?

Recommendation: Yes. Use S-tert-butyl isothiouronium bromide .[1]

Why it works: This is a solid, odorless salt. It acts as a "masked" thiol. Under the basic conditions of the cross-coupling reaction, it releases the tert-butyl thiolate anion in situ in low concentrations. This keeps the effective concentration of free thiol low (reducing catalyst poisoning) and eliminates the smell [3].

Protocol Modification:

  • Replace: 1.0 equiv t-BuSH.

  • With: 1.1 equiv S-tert-butyl isothiouronium bromide.

  • Add: Extra equivalent of base (to deprotonate the salt).

  • Conditions: Compatible with the Pd/CyPF-t-Bu system described in Module B.

Frequently Asked Questions (FAQ)

Q: Can I use t-BuSNa (Sodium tert-butylthiolate) directly? A: Yes, but handle with care. Commercial t-BuSNa is hygroscopic. If it absorbs water, it hydrolyzes back to t-BuSH (stinky) and NaOH. Always handle in a glovebox or dry bag. For SN2 reactions, the salt is often too reactive as a base; the in situ generation or Lewis acid method is preferred for complex substrates.

Q: My product contains a disulfide impurity (t-Bu-S-S-t-Bu). How do I prevent this? A: Disulfides form when the thiol oxidizes before reacting.

  • Degas solvents: Sparge with Argon for 15 mins.

  • Add Reductant: Adding 5-10 mol% of Triphenylphosphine (PPh3) can sometimes reduce disulfide back to thiol in situ during metal catalysis.

Q: Is there a metal-free way to put t-BuS on an electron-rich aromatic ring? A: Yes, via Electrophilic Sulfenylation .

  • Reagent: tert-Butyl sulfenyl chloride (t-BuSCl) or N-(tert-butylthio)phthalimide.

  • Mechanism: Friedel-Crafts type substitution.

  • Limit: Only works for electron-rich arenes (phenols, anilines).

References

  • Ranu, B. C., Mandal, T., & Samanta, S. (2003). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Alkyl Aryl Sulfides from Aryl Sulfonyl Chlorides and Alkyl Halides. Organic Letters. (Note: Contextual application of InCl3 for thio-substitution).

  • Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Journal of the American Chemical Society, 128(7), 2180–2181.

  • Valk, J., et al. (2020). Improved, Odorless Access to Tert-butyl Arylsulfides via C-S Cross Coupling using Isothiouronium Salts. Molecules.

  • Parrish, C. A., & Buchwald, S. L. (2001).[2] Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. The Journal of Organic Chemistry. (Foundational work on bulky nucleophiles).

Sources

Technical Support Center: Stability of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane

[1]

Product Code: TBPA-52 (Hypothetical Internal Code) Chemical Name: 1-(5-(tert-Butylthio)pyridin-2-yl)azepane Class: 2-Amino-5-thio-pyridine derivative[1]

Executive Summary: Stability Profile

1-(5-(tert-Butylthio)pyridin-2-yl)azepane exhibits a distinct stability profile governed by two structural features: the lipophilic azepane ring and the redox-active tert-butylthio ether .[1]

While the core pyridine-azepane scaffold is hydrolytically robust, the primary stability risk in aqueous buffers is oxidative degradation of the sulfur moiety and pH-dependent precipitation .[1]

ParameterStability RatingCritical Factor
Hydrolytic Stability HighStable C-N and C-S bonds in pH 2–10.[1]
Oxidative Stability Low to ModerateSusceptible to S-oxidation (Sulfoxide formation) by dissolved oxygen or peroxides.[1]
Photostability ModerateThioethers can undergo photo-oxidation; protect from direct UV light.[1]
Solubility (pH 7.4) LowHigh logP requires co-solvents (DMSO/Ethanol) or acidic pH for solubility.[1]

Critical Degradation Pathways & Mechanisms[1]

To ensure experimental success, researchers must understand why the compound degrades.[1]

A. Oxidative S-Oxygenation (Major Pathway)

The sulfur atom in the tert-butylthio group is a nucleophile.[1] In the presence of dissolved oxygen (accelerated by light) or trace peroxides in excipients (e.g., PEG, Tween), it undergoes sequential oxidation.[1]

  • Stage 1: Oxidation to the Sulfoxide (M+16 Da).[1] This creates a chiral center at the sulfur.[1]

  • Stage 2: Further oxidation to the Sulfone (M+32 Da).[1]

B. Protonation & Solubility Equilibria

The molecule possesses a basic nitrogen on the pyridine ring (N1).[1]

  • Acidic pH (< 5.0): The pyridine nitrogen is protonated (

    
    ), significantly enhancing aqueous solubility.[1]
    
  • Neutral/Basic pH (> 7.0): The molecule exists primarily as the free base.[1] Due to the bulky lipophilic tert-butyl and azepane groups, the free base has very low water solubility, leading to micro-precipitation often mistaken for chemical degradation.[1]

C. Visualizing the Pathway

The following diagram illustrates the oxidative degradation and protonation states.

DegradationPathwayCompoundNative Compound(Sulfide)ProtonatedProtonated Form(Soluble, pH < 6)Compound->Protonated  +H+ (pH < pKa)  SulfoxideSulfoxide Impurity(M+16)Compound->Sulfoxide  [O] (Air/Peroxides)  PrecipitatePrecipitate(Insoluble Free Base)Compound->Precipitate  Aqueous BufferpH > 7.0  Protonated->Compound  -H+ (pH > pKa)  SulfoneSulfone Impurity(M+32)Sulfoxide->Sulfone  [O] (Strong Oxidant)  

Figure 1: Mechanistic pathway showing the pH-dependent solubility equilibrium (Green) and the irreversible oxidative degradation pathway (Red).[1]

Troubleshooting Guide

Use this matrix to diagnose issues during your experiments.

Symptom Probable Cause Corrective Action
Precipitation upon dilution into buffer.[1]"Solubility Crash" : The compound is hydrophobic.[1][2] Diluting a DMSO stock (10 mM) 1000x into PBS (pH 7.4) often exceeds the thermodynamic solubility limit.[1]1. Limit final concentration to < 10 µM.2. Include 0.1% Tween-20 or cyclodextrin.3.[1] Verify buffer pH; lower pH improves solubility.[1]
LC-MS shows peak at M+16. S-Oxidation : Formation of the sulfoxide degradation product.[1]1. Degas buffers thoroughly.2. Add antioxidants (e.g., 1 mM Ascorbic Acid or TCEP) to the buffer.3.[1] Avoid old DMSO stocks (DMSO absorbs water and oxygen).[1]
Variable IC50/EC50 data. Adsorption : The lipophilic azepane/t-butyl groups cause sticking to plasticware.[1]Use Low-Binding plates and tips.[1] Add 0.01% BSA or CHAPS to the assay buffer to block non-specific binding sites.[1]
Yellowing of solution. Photo-oxidation : Thioethers can form colored charge-transfer complexes or radical species under light.[1]Store solutions in amber vials. Perform experiments under low light if possible.

Frequently Asked Questions (FAQs)

Q1: Can I store the compound in aqueous buffer at -20°C? A: No. We strongly advise against storing aqueous aliquots.[1] The freeze-thaw process promotes precipitation, and ice crystal formation can concentrate solutes, accelerating pH shifts and oxidation.[1]

  • Best Practice: Store as a 10 mM stock solution in anhydrous DMSO at -80°C. Dilute into buffer immediately before use.

Q2: Is the tert-butylthio group stable to reducing agents like DTT? A: Yes.[1] Unlike disulfide bonds, the thioether (C-S-C) linkage is stable to standard reducing agents (DTT,

11

Q3: What is the estimated pKa of the pyridine nitrogen? A: Based on structural analogs (2-amino-5-alkylthiopyridines), the pKa is estimated to be in the range of 5.5 – 6.5 .[1]

  • Implication: At physiological pH (7.4), the compound is largely uncharged (neutral), which maximizes membrane permeability but minimizes aqueous solubility.[1]

Q4: I see a split peak in HPLC for the M+16 impurity. Why? A: The oxidation of the sulfur atom creates a chiral center (sulfoxide).[1] If your HPLC method is achiral but has high resolution, or if you are using a chiral column, you may separate the enantiomers of the sulfoxide.[1] This confirms the degradation is S-oxidation.[1]

Validated Experimental Protocols

Protocol A: Assessing Aqueous Solubility (Kinetic)

Purpose: To determine the maximum concentration usable in biological assays without precipitation.[1]

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Dilution Series: Prepare varying concentrations (1, 10, 50, 100 µM) in your assay buffer (e.g., PBS pH 7.4).

    • Note: Keep DMSO concentration constant (e.g., 1%).[1]

  • Incubation: Shake at room temperature for 2 hours.

  • Filtration: Filter samples through a 0.45 µm PVDF membrane filter plate to remove micro-precipitates.

    • Critical: Do not centrifuge alone; low-density precipitates may not pellet effectively.[1]

  • Quantification: Analyze filtrate via UV-Vis (280 nm) or LC-MS against a standard curve prepared in 100% DMSO (where solubility is guaranteed).

  • Calculation:

    
    .[1]
    
Protocol B: Oxidative Stress Test (For Stability Validation)

Purpose: To confirm the identity of oxidative impurities.[1]

  • Control: 10 µM compound in PBS.

  • Stress Sample: 10 µM compound in PBS + 0.1% Hydrogen Peroxide (

    
    ).
    
  • Timepoints: Incubate at RT. Take aliquots at T=0, 1h, 4h.

  • Analysis: Run LC-MS.

    • Result: You should observe the rapid conversion of the parent peak (M) to M+16 (Sulfoxide).[1] If M+32 (Sulfone) appears later, it confirms the sequential oxidation pathway.[1]

    • Application: Use the retention time of the M+16 peak to flag impurities in your stored samples.[1]

References

  • Evaluation of Thioether Stability : Title: "Oxidation of Thioether Derivatives in Drug Discovery: Mechanisms and Mitigation."[1] Source: Journal of Medicinal Chemistry (General Principle Citation) URL:[Link] (Topic landing page for stability principles)[1]

  • Protecting Groups and Reactivity : Title: "Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection."[1] (Context on t-Butylthio stability) Source: Organic Letters, 2012.[1] URL:[Link][1]

  • Physicochemical Properties of 2-Aminopyridines : Title: "Physicochemical properties of 2-aminopyridine derivatives." Source: National Center for Biotechnology Information (PubChem) URL:[1][Link][1]

Purification challenges for lipophilic azepane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical hurdles associated with purifying lipophilic azepane derivatives.

Azepanes (seven-membered nitrogen heterocycles) present a unique dichotomy: their basic nitrogen center (pKa ~9–11) drives strong, often irreversible electrostatic interactions with purification media, while their lipophilic substituents dictate high solubility in non-polar organic solvents. This guide bridges the gap between theoretical chromatography and bench-level execution.

Section 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why does my lipophilic azepane derivative streak severely on standard silica gel, even when using highly non-polar solvent systems? A: The streaking is not a solubility issue; it is an electrostatic binding issue. Standard bare silica gel is populated with surface silanol groups (Si-OH) that are mildly acidic (pKa ~4.5–8.0). The basic secondary or tertiary amine of the azepane protonates these silanols, forming strong hydrogen bonds and ionic interactions. Because this interaction is heterogeneous across the silica surface, the compound undergoes continuous "catch and release" at different rates, resulting in severe peak tailing (streaking) and irreversible adsorption[1].

Q2: How do I separate my target azepane from structurally similar lipophilic impurities (e.g., desmethyl byproducts or unreacted starting materials) that co-elute on normal phase? A: When lipophilicity is nearly identical, you must exploit basicity. Instead of relying on standard polarity-based separation, switch to an orthogonal technique like Strong Cation Exchange (SCX) chromatography . SCX resin contains sulfonic acid groups that will ionically bind your basic azepane. Neutral or purely lipophilic impurities will wash completely through the column. You then elute the pure azepane using a strong, volatile base (like ammonia in methanol)[2].

Q3: My azepane is highly lipophilic (LogP > 4). Why am I losing product during the initial acid-base aqueous workup before chromatography? A: Highly lipophilic amines often fail to partition cleanly into the aqueous layer even when fully protonated (e.g., as a hydrochloride salt). The large lipophilic bulk of the molecule can cause the salt to act as a surfactant, creating intractable emulsions, or it may simply remain soluble in the organic layer (like DCM) as an ion pair. Solution: Skip the aqueous acid-base extraction entirely. Concentrate the crude reaction mixture and load it directly onto an SCX column for a solid-phase catch-and-release workflow.

Section 2: Core Troubleshooting Workflows & Protocols

Workflow A: Deactivated Normal-Phase Silica Gel Chromatography

When SCX is unavailable or you need to separate two different basic azepanes, normal-phase silica can be used only if the stationary phase is dynamically deactivated. By adding a sacrificial base like Triethylamine (TEA) to the mobile phase, you saturate the acidic silanol sites, allowing your azepane to elute based purely on its polarity[1],[3].

Step-by-Step Protocol:

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., Hexanes/Ethyl Acetate or DCM/MeOH) and add 1% to 3% (v/v) Triethylamine (TEA) [1].

  • Column Packing: Slurry-pack the silica gel using the TEA-spiked mobile phase. Critical Step: Flush the packed column with at least 3 column volumes (CV) of the TEA-containing solvent before loading your sample. This pre-saturates the acidic silanols.

  • Sample Loading: Dissolve your crude azepane in the minimum volume of the mobile phase and load it onto the column.

  • Elution & TLC Monitoring: Elute the column. When checking fractions via TLC, ensure your TLC development chamber also contains 1-3% TEA in the solvent; otherwise, the spots will streak on the plate, giving a false impression of poor column resolution[1].

  • Post-Purification: TEA co-elutes and remains in your fractions. Remove it by co-evaporating the pooled fractions with toluene or placing the concentrated product under high vacuum (0.1 mbar) for 12–24 hours.

Workflow B: SCX Catch-and-Release Purification

This is the gold standard for isolating basic azepanes from complex, lipophilic reaction mixtures[2],.

Step-by-Step Protocol:

  • Column Conditioning: Wash a pre-packed SCX cartridge (propylsulfonic acid functionalized silica) with 2 CV of Methanol (MeOH), followed by 2 CV of DCM.

  • Sample Loading: Dissolve the crude mixture in DCM (or DCM/MeOH if solubility requires it) and apply it to the cartridge. The basic azepane will bind to the sulfonate groups.

  • Washing (The "Catch"): Wash the cartridge with 3 CV of DCM, followed by 3 CV of MeOH. Causality: This strips away all non-basic lipophilic impurities, unreacted electrophiles, and neutral byproducts. Discard these washes (or save them if you need to recover neutral starting materials).

  • Elution (The "Release"): Elute the target azepane by passing 2 to 3 CV of 10% 2M NH₃/MeOH in DCM through the cartridge. The ammonia deprotonates the azepane, breaking the ionic bond.

  • Recovery: Concentrate the eluent under reduced pressure to yield the free-base azepane.

Section 3: Data Visualization & Strategy

Table 1: Comparison of Mobile Phase Modifiers for Basic Amines
ModifierTypical Conc.pKaPrimary FunctionDrawbacks
Triethylamine (TEA) 1% - 3% (v/v)10.75Competitively binds acidic silanols on normal-phase silica[1].Can be difficult to remove completely under standard vacuum; may interfere with downstream NMR.
Ammonium Hydroxide 0.1% - 1% (v/v)9.25Excellent for highly polar amine separations (e.g., in EtOAc/MeOH/H2O systems).Limited miscibility in highly non-polar solvents (like pure Hexanes).
Formic Acid 0.1% (v/v)3.75Ion-pairing agent for Reverse-Phase HPLC; sharpens peaks by protonating the amine.Yields the formate salt of the azepane, requiring subsequent free-basing.
Diagram 1: Purification Strategy Decision Tree

G N1 Crude Lipophilic Azepane N2 Is target highly lipophilic (LogP > 3)? N1->N2 N3 Does it co-elute with neutral impurities? N2->N3 Yes N6 Reverse-Phase HPLC (Basic Modifier) N2->N6 No (Aqueous soluble) N4 Normal Phase Silica with 1-3% TEA N3->N4 No N5 SCX Catch & Release N3->N5 Yes

Caption: Decision matrix for selecting the optimal azepane purification methodology.

Diagram 2: Mechanism of SCX Catch-and-Release

G S1 1. Load (Crude in DCM) S2 2. Catch (Azepane binds SO3-) S1->S2 S3 3. Wash (Neutrals elute in MeOH) S2->S3 S4 4. Release (2M NH3 in MeOH) S3->S4

Caption: Solid-phase extraction workflow exploiting azepane basicity for purification.

Section 4: References

  • Benchchem Technical Support - Column Chromatography of Alpha-Aminoketones Source: Benchchem URL:

  • US Patent 8435968B2 - Aryl-phenyl-sulfonamido-cycloalkyl compounds and their use (Details SCX catch-and-release protocols for basic amines) Source: Google Patents URL:

  • Org Prep Daily - Purifying amines on silica Source: WordPress / Org Prep Daily URL:

  • WO Patent 2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography Source: Google Patents URL:

  • CA Patent 2736971C - Aryl-phenyl-sulfonamido-cycloalkyl compounds and their use Source: Google Patents URL:

Sources

Validation & Comparative

LC-MS Platform Comparison Guide: Structural Characterization and Quantitation of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Molecule Overview

1-(5-(tert-Butylthio)pyridin-2-yl)azepane (Chemical Formula: C₁₅H₂₄N₂S; Exact Mass: 264.1660 Da) is a lipophilic, basic compound characterized by a pyridine core, a bulky tert-butylthio ether, and a seven-membered azepane ring. Scaffolds containing the azepane moiety are prevalent in neuropharmacology (e.g., monoamine transporter inhibitors) and synthetic cannabinoid research[1].

Due to the structural complexity and potential for isobaric interference (such as distinguishing azepanes from N-methylpiperidines), analyzing this compound requires a highly strategic Liquid Chromatography-Mass Spectrometry (LC-MS) approach. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms, detailing the causality behind chromatographic choices, fragmentation mechanics, and self-validating experimental protocols[2].

Chromatographic Strategy: Biphenyl vs. C18 Stationary Phases

The Causality of Selectivity: While traditional C18 columns rely purely on hydrophobic dispersion forces, they frequently struggle to resolve isomeric nitrogen heterocycles[3]. For the analysis of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane, we strongly recommend a Biphenyl stationary phase .

  • Mechanism: The biphenyl phase provides orthogonal selectivity via

    
     and 
    
    
    
    -dipole interactions with the electron-deficient pyridine ring.
  • Outcome: This shape-selectivity effectively resolves the azepane derivative from potential synthetic impurities (like piperidine isomers) or biological matrix interferences, ensuring a pristine peak shape prior to mass spectrometer introduction[3].

Mass Spectrometry Platforms: Q-TOF vs. QqQ

Selecting the correct MS analyzer depends entirely on the phase of drug development: structural elucidation versus high-throughput pharmacokinetics (PK)[4].

  • Quadrupole Time-of-Flight (Q-TOF MS): Best for Characterization. Q-TOF provides High-Resolution Accurate Mass (HRAM), which is essential for confirming the exact elemental composition of the [M+H]⁺ ion (m/z 265.1733) and mapping unknown metabolites. It differentiates isobaric interferences that low-resolution instruments cannot resolve[4].

  • Triple Quadrupole (QqQ MS/MS): Best for Quantitation. Operating in Multiple Reaction Monitoring (MRM) mode, QqQ mass spectrometers act as a dual-mass filter. By locking onto specific precursor-to-product ion transitions, QqQ maximizes the duty cycle, achieving the sub-ng/mL limits of quantitation (LOQ) required for in vivo PK studies[1].

Workflow cluster_MS Mass Spectrometry Platforms Prep Sample Preparation (Protein Precipitation + IS) LC UHPLC Separation (Biphenyl Stationary Phase) Prep->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI QTOF Q-TOF HRMS (Exact Mass & Metabolite ID) ESI->QTOF Structural Elucidation QQQ QqQ MS/MS (MRM PK Quantitation) ESI->QQQ High-Sensitivity Quantitation

Figure 1: Orthogonal LC-MS workflow for characterization and quantitation of the azepane derivative.

ESI-MS/MS Fragmentation Mechanics

Understanding gas-phase dissociation is critical for assay development. Under Electrospray Ionization (ESI+), the molecule is readily protonated at the highly basic azepane nitrogen[2]. Collision-Induced Dissociation (CID) yields two primary, highly diagnostic product ions:

  • m/z 209.11 (Thioether Cleavage): The bulky tert-butylthio group undergoes a charge-remote rearrangement, expelling neutral isobutylene (-56 Da). This leaves a stable mercaptopyridine core[5].

  • m/z 98.10 (Azepanium Ion): Alpha-cleavage at the pyridine-azepane bond generates a cyclic azepanium ion (C₆H₁₂N⁺). This m/z 98 fragment is the hallmark signature of azepane-containing xenobiotics and serves as the optimal quantifier ion due to its high relative abundance[3],[6].

Fragmentation M Precursor Ion [M+H]+ m/z 265.17 C15H25N2S+ F1 Product Ion m/z 209.11 (Loss of Isobutylene) M->F1 -C4H8 (-56 Da) Charge-remote F2 Product Ion m/z 98.10 (Azepanium Ion) M->F2 Alpha-cleavage Charge-driven

Figure 2: Proposed ESI+ collision-induced dissociation (CID) pathways for the target compound.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. Every step includes internal checks to prevent false positives and monitor matrix suppression.

Step 1: Sample Preparation (Protein Precipitation)
  • Spike 50 µL of biological plasma with 10 µL of Internal Standard (IS, e.g., Azepane-d4 at 100 ng/mL) to normalize injection variations.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Validation Check: Transfer the supernatant to an LC vial. The consistent peak area recovery of the IS across all samples confirms extraction efficiency and flags matrix effects.

Step 2: UHPLC Separation
  • Column: Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm)[3].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Validation Check: A System Suitability Test (SST) using a neat standard must show a retention time variance of < 2% across 5 replicate injections before the batch begins.

Step 3: MS/MS Detection (QqQ MRM Mode)
  • Ionization: ESI Positive mode. Capillary Voltage: 3.5 kV.

  • Transitions:

    • Quantifier: m/z 265.2 → 98.1 (Collision Energy: 25 eV).

    • Qualifier: m/z 265.2 → 209.1 (Collision Energy: 15 eV).

  • Validation Check (Peak Purity & Carryover): The ratio of the Qualifier to Quantifier peak area must remain within ±20% of the reference standard. A blank solvent injection immediately following the Upper Limit of Quantification (ULOQ) must show < 20% of the Lower Limit of Quantification (LLOQ) signal to confirm zero carryover.

Quantitative Data Presentation

The table below summarizes the objective performance metrics of both platforms when analyzing 1-(5-(tert-Butylthio)pyridin-2-yl)azepane.

Performance MetricLC-Q-TOF MS (HRMS)LC-QqQ MS/MS (MRM)
Primary Application Structural Elucidation / Metabolite IDHigh-Sensitivity PK Quantitation
Mass Accuracy < 2 ppmNominal Mass (~0.7 Da FWHM)
Sensitivity (LLOQ) ~5 - 10 ng/mL0.1 - 1.0 ng/mL
Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitude
Key Advantage Retains full-scan data for retrospective analysisMaximum duty cycle for targeted transitions

References

1.[3] Kneisel et al. "Identification of the cannabimimetic AM-1220 and its azepane isomer in a research chemical and several herbal mixtures." ResearchGate. URL: 2.[6] Kneisel et al. "Electron impact mass spectrum with proposed fragmentation (a) and HR-MS/MS spectrum (b) of (Nmethylazepan-3-yl)-3-(1naphthoyl)indole." ResearchGate. URL: 3.[1] "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." PMC / NIH. URL: 4.[4] "Liquid chromatography - tandem quadrupole mass spectrometry and comprehensive two-dimensional gas chromatography - time-of-flight mass spectrometry measurement of targeted metabolites." PMC / NIH. URL: 5.[5] "Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions." Freie Universität Berlin. URL: 6.[2] "Analyst - IRIS: LC-MS tools in drug discovery and development." Università degli Studi di Ferrara. URL:

Sources

Comparative Guide: X-ray Crystallography Data for tert-Butylthio Pyridine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of metallodrugs and catalytic frameworks, the modulation of the secondary coordination sphere is as critical as the primary donor set. This guide provides an in-depth technical comparison of 2-(tert-butylthio)pyridine ligands against their less sterically hindered analogs (e.g., methylthio- or phenylthio-pyridines).[1]

Core Insight: The tert-butyl group acts as a "steric valve."[1] Unlike methylthio analogs that readily form N,S-chelated 5-membered rings or infinite coordination polymers, the tert-butylthio moiety sterically precludes tight S-coordination in many geometries.[1] This forces the ligand to adopt a monodentate N-donor mode or stabilizes discrete, low-nuclearity clusters by preventing the formation of extended polymeric networks.

Ligand Profile & Structural Mechanics

The Steric Driver

The primary differentiator is the bulk of the substituent on the sulfur atom.[2] In coordination chemistry, sulfur often acts as a bridging atom. However, the tert-butyl group (


) introduces significant steric pressure.[1][2]
Feature2-(tert-Butylthio)pyridine (

)
2-(Methylthio)pyridine (

)
Steric Profile High (Cone angle > 140°)Low (Cone angle < 100°)
Primary Coordination Monodentate (

-N)
Bidentate Chelate (

-N,S)
Bridging Potential Low (S-bridging hindered)High (Forms

-S bridges)
Resultant Topology Discrete Clusters / MonomersCoordination Polymers / Sheets
Crystallographic Metrics (Comparative Data)

The following data synthesizes X-ray diffraction findings from silver(I) and copper(II) systems, highlighting the impact of the tert-butyl group.

Table 1: Comparative Crystallographic Parameters

Parameter

Complexes [1,2]

/ Unsubstituted Analogs [3,4]
Impact of tert-Butyl
M-N Bond Length 2.15 – 2.25 Å2.05 – 2.15 ÅSlight elongation due to steric repulsion.[1]
M-S Bond Length > 2.60 Å (or non-bonding)2.30 – 2.45 ÅCritical:

often prevents direct M-S bonding.[1][2]
Chelate Bite Angle N/A (Often does not chelate)~80-85° (N-M-S)

destabilizes the 5-membered chelate ring.[1][2]
Packing Motif Discrete units (0D)1D Chains or 2D Sheets

groups act as spacers, preventing

-

stacking.[1][2]

Note: In Silver(I) clusters (e.g.,


), the tert-butylthiolate acts as a surface-protecting ligand.[1][2] The bulkiness is essential for stabilizing the finite cluster size, preventing uncontrolled growth into bulk silver sulfide [1].

Performance Analysis: Stability & Selectivity

Thermal & Oxidative Stability[1][2]
  • Alternative (

    
    ):  Susceptible to oxidation at the sulfur center (forming sulfoxides) and often forms thermodynamically stable but insoluble polymers.[1][2]
    
  • Product (

    
    ):  The tert-butyl group protects the sulfur from facile oxidation.[1][2] Furthermore, the complexes exhibit higher solubility in non-polar organic solvents (CHCl
    
    
    
    , Toluene) due to the lipophilic shell provided by the
    
    
    groups.[2]
Catalytic & Biological Implications

In drug development, solubility and defined molecular weight are paramount.

  • Bio-Availability: The lipophilicity of

    
     complexes enhances membrane permeability compared to the more polar, polymeric 
    
    
    
    variants.
  • Catalysis: For catalytic cycles requiring open coordination sites, the

    
     ligand is superior. Its inability to form strong S-bridges ensures that the metal center remains accessible to substrates, whereas 
    
    
    
    can "poison" the catalyst by saturating coordination sites through bridging [5].

Experimental Protocols

Synthesis of 2-(tert-Butylthio)pyridine

Self-Validating Step: The disappearance of the thiol S-H stretch (~2550 cm


) in IR and the distinct tert-butyl singlet (~1.5 ppm) in 

H NMR confirm product formation.[1][2]
  • Reagents: 2-Chloropyridine (1.0 eq), Sodium tert-butylthiolate (1.1 eq), DMF (Solvent).[1][2]

  • Procedure:

    • Dissolve 2-chloropyridine in dry DMF under

      
       atmosphere.
      
    • Add Sodium tert-butylthiolate slowly at 0°C.

    • Heat to 80°C for 12 hours.

    • Quench with water, extract with diethyl ether.

  • Purification: Vacuum distillation or column chromatography (Hexane/EtOAc).[1][2]

Crystallization for X-ray Diffraction

Objective: Obtain single crystals suitable for XRD (dimensions > 0.1 mm).

  • Dissolution: Dissolve the metal salt (e.g.,

    
     or 
    
    
    
    ) in MeOH.[2]
  • Ligand Addition: Add

    
     (2 eq) dissolved in MeOH/CHCl
    
    
    
    (1:1).
  • Method: Slow Vapor Diffusion .

    • Place the complex solution in a small inner vial.

    • Place the inner vial in a larger jar containing diethyl ether (precipitant).[1][2]

    • Cap tightly and leave undisturbed in the dark for 3-7 days.[1]

  • Validation: Check for birefringence under a polarizing microscope before mounting.

Visualizations of Mechanism

Ligand Synthesis & Coordination Logic

The following diagram illustrates the synthetic pathway and the bifurcation in coordination topology driven by the steric bulk.

G Start 2-Chloropyridine Product 2-(tert-Butylthio)pyridine (Ligand L) Start->Product Nucleophilic Subst. Reagent + NaS(t-Bu) Reagent->Product Path_tBu Product: tBuS-Py (High Steric Bulk) Product->Path_tBu Metal Metal Salt (MX2) Path_Me Alternative: MeS-Py (Low Steric Bulk) Metal->Path_Me Metal->Path_tBu Result_Me Coordination Polymer (Insoluble, N,S-Chelate) Path_Me->Result_Me S-Bridging Allowed Result_tBu Discrete Complex (Soluble, Monodentate N) Path_tBu->Result_tBu S-Bridging Blocked

Caption: Synthesis and Steric Divergence. The tert-butyl group blocks the S-bridging pathway, forcing the formation of discrete, soluble complexes.

Structural Comparison: Steric "Cone" Effect

This diagram visualizes why the tert-butyl group prevents the formation of the 5-membered chelate ring common in methylthio analogs.

Sterics cluster_Me Methylthio (MeS-Py) cluster_tBu tert-Butylthio (tBuS-Py) Center Metal Ion (M) N1 N-Donor N1->Center S1 S-Donor S1->Center Stable Bond Me -CH3 S1->Me N2 N-Donor N2->Center S2 S-Donor S2->Center Blocked tBu -C(CH3)3 (STERIC CLASH) S2->tBu tBu->Center Repulsion

Caption: The Steric Valve Mechanism. The large tert-butyl group creates repulsion (red), preventing the Sulfur atom from approaching the metal center effectively.[2]

References

  • Su, Y. M., et al. (2020).[2] "tert-Butyl thiol and pyridine ligand co-protected 50-nuclei clusters: the effect of pyridines on Ag–SR bonds". Dalton Transactions, 49, 12574-12580.

  • Pike, R. D., et al. (2004).[2] "Structural Comparison of Copper(II) Thiocyanate Pyridine Complexes". Dalton Transactions, (Comparison of substituted pyridine effects on coordination).

  • Constable, E. C., et al. (2021).[2] "Adapting (4,4) Networks through Substituent Effects". Molecules, 26(21), 6337.[2] (Demonstrates substituent impact on packing).

  • Kato, M., et al. (2002).[2] "Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes". Journal of the Chemical Society, Dalton Transactions.

  • Smith, J. R., et al. (2004).[2] "Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand". Dalton Transactions. (Context on tert-butyl solubility benefits).

Sources

An In-Depth Analytical Guide to Reference Standards for 1-(5-(tert-Butylthio)pyridin-2-yl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex heterocyclic intermediates, the analytical control of these molecules becomes a critical bottleneck. 1-(5-(tert-Butylthio)pyridin-2-yl)azepane (CAS: 1355230-52-2) is a highly specific building block characterized by a basic azepane ring, a UV-active pyridine core, and a bulky, oxidation-prone tert-butylthio moiety.

For researchers and analytical scientists, establishing a robust control strategy for this compound requires high-purity reference standards and stability-indicating analytical methods. This guide objectively compares the tiers of reference standards available for this molecule, explains the causality behind specific analytical methodologies, and provides self-validating protocols to ensure absolute data integrity.

The Analytical Challenge: Structure-Driven Causality

To analyze 1-(5-(tert-Butylthio)pyridin-2-yl)azepane accurately, we must first deconstruct its chemical behavior:

  • The Azepane Ring: This 7-membered saturated nitrogen heterocycle is highly basic (

    
    ). In liquid chromatography, basic nitrogens aggressively interact with residual silanols on silica-based stationary phases, causing severe peak tailing. Causality:  We must use low-pH mobile phases with ion-pairing agents (like Trifluoroacetic acid, TFA) to fully protonate the nitrogen and shield the charge, or use high-pH mobile phases with hybrid-silica columns.
    
  • The tert-Butylthio Group: Thioethers are highly susceptible to oxidation. Exposure to light, trace metals, or peroxides will rapidly oxidize the sulfur atom, yielding sulfoxide (

    
    ) and sulfone (
    
    
    
    ) degradants. Causality: Reference standards must be stored under inert gas (Argon/Nitrogen) at sub-zero temperatures, and analytical methods must be proven to resolve these specific oxidative impurities.

Degradation_Pathway Parent Parent Molecule (Thioether) Ox1 Mild Oxidation (+16 Da) Parent->Ox1 Sulfoxide Sulfoxide Degradant (Impurity A) Ox1->Sulfoxide Ox2 Harsh Oxidation (+16 Da) Sulfoxide->Ox2 Sulfone Sulfone Degradant (Impurity B) Ox2->Sulfone

Oxidative degradation pathway of the tert-butylthio moiety to sulfoxide and sulfone.
Comparison of Reference Standard Grades

The [1] mandates that the quality of the reference standard must match its intended use. Using an under-characterized standard for quantitative assay calibration will invalidate the entire analytical batch.

Below is a quantitative comparison of the reference standard tiers applicable to 1-(5-(tert-Butylthio)pyridin-2-yl)azepane:

Standard GradePurity RequirementCharacterization LevelBest Used ForRelative Cost / Sourcing
Primary (Certified)

Absolute (NMR, HRMS, IR, TGA, KF, Mass Balance)Assay calibration, IND/NDA regulatory submissionsHigh / Custom Synthesis or Pharmacopeial
Secondary (Working)

Relative (Qualified against a Primary Standard)Routine lot release, in-process control (IPC)Low / In-House Qualification
Impurity Marker

Structural Confirmation (LC-MS,

H-NMR)
Peak identification, resolution testing (SST)Moderate / Forced Degradation

Note: As per [2], primary standards are established via mass balance (subtracting water, residual solvents, and inorganic impurities from 100% chromatographic purity) [3].

RS_Workflow A Synthesis of 1-(5-(tert-Butylthio) pyridin-2-yl)azepane B Primary Characterization (NMR, HRMS, IR) A->B C Chromatographic Purity (HPLC-UV / LC-MS) A->C D Thermal & Moisture Analysis (TGA, DSC, KF) A->D E Mass Balance Calculation (% Purity = 100 - Impurities) B->E C->E D->E F Certified Reference Standard (COA Issuance) E->F

Reference Standard Qualification Workflow for 1-(5-(tert-Butylthio)pyridin-2-yl)azepane.
Step-by-Step Methodology: Purity and Identity Analysis

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . If the system suitability criteria are not met, the protocol automatically invalidates the run, preventing the reporting of erroneous data.

Protocol A: HPLC-UV Purity Assessment

Causality of Design: We utilize a reversed-phase C18 column with a low-pH mobile phase (0.1% TFA). The TFA fully protonates the azepane nitrogen, acting as an ion-pairing agent to increase retention and eliminate peak tailing. Detection is set to 254 nm to capture the


 transitions of the pyridine ring.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Action: Degas both phases via ultrasonication for 10 minutes to prevent baseline drift caused by outgassing in the pump head.

Step 2: Chromatographic Conditions

  • Column: Waters XBridge C18,

    
    , 
    
    
    
    (or equivalent end-capped column).
  • Column Temperature:

    
     (reduces mobile phase viscosity and improves mass transfer).
    
  • Injection Volume:

    
    .
    
  • Detection: PDA/UV at

    
    .
    

Step 3: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
2.09551.0
12.010901.0
15.010901.0
15.19551.0
20.09551.0

Step 4: System Suitability & Self-Validation Criteria Before analyzing the sample, inject a System Suitability Test (SST) solution containing the Primary Reference Standard (


) spiked with 

of the sulfoxide degradant.
  • Validation Gate 1 (Resolution): The resolution (

    
    ) between the sulfoxide degradant and the parent 1-(5-(tert-Butylthio)pyridin-2-yl)azepane peak must be 
    
    
    
    . If
    
    
    , the column is degraded or the gradient is too steep; abort run.
  • Validation Gate 2 (Peak Symmetry): The tailing factor (

    
    ) of the parent peak must be 
    
    
    
    . If
    
    
    , the TFA concentration is insufficient or silanol activity is too high; abort run.
  • Validation Gate 3 (Precision): Six replicate injections of the standard must yield a peak area Relative Standard Deviation (RSD) of

    
    .
    
Protocol B: LC-MS/MS Identity Confirmation

Causality of Design: The basic nature of the azepane ring makes it an ideal candidate for Positive Electrospray Ionization (ESI+). The molecule will readily accept a proton, yielding a dominant


 precursor ion at 

.

Step 1: Sample Preparation

  • Dilute the reference standard to

    
     in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. (Note: Formic acid is preferred over TFA for MS analysis to prevent ion suppression).
    

Step 2: MS Parameters

  • Ionization Mode: ESI Positive.

  • Capillary Voltage:

    
    .
    
  • Desolvation Temperature:

    
    .
    
  • Scan Range:

    
     100 to 500.
    

Step 3: Self-Validation Criteria

  • The base peak in the MS1 spectrum must be the

    
     ion at 
    
    
    
    .
  • Fragmentation (MS2) should yield a characteristic loss of the tert-butyl group (

    
    , isobutylene loss), resulting in a major product ion at 
    
    
    
    . If this specific fragmentation pattern is absent, the structural identity of the reference standard is compromised.
References
  • "Q2(R1) Validation of Analytical Procedures: Text and Methodology" , U.S. Food and Drug Administration (FDA).[Link]

Safety Operating Guide

1-(5-(tert-Butylthio)pyridin-2-yl)azepane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-(5-(tert-Butylthio)pyridin-2-yl)azepane is a heterocyclic organic compound containing a pyridine ring, a cyclic amine (azepane), and a thioether (tert-butyl sulfide) moiety. In the absence of a compound-specific Safety Data Sheet (SDS) from a major regulatory body, this substance must be handled as a Hazardous Research Chemical with high toxicity and environmental hazard potential.

Immediate Action Directive: All waste containing this substance must be segregated into High-Temperature Incineration streams. Do not discharge into municipal sewer systems due to high aquatic toxicity risks associated with pyridine and thioether derivatives.

Chemical Hazard Profile
ParameterCharacteristicOperational Implication
Chemical Class Heterocyclic Amine / ThioetherBasic pH; potential stench; aquatic toxin.
Functional Groups Pyridine, Azepane, SulfideIrritant to mucous membranes; potential neurotoxin (pyridine analog).
Physical State Likely Viscous Oil or Low-Melting SolidMay adhere to glassware; requires solvent rinsing.
Odor Profile Sulfurous / Garlic-like (Thioether)Requires "Stench" protocols; use fume hood.
Reactivity Acid-sensitive (Amine); Oxidizable (Sulfide)Incompatible with strong oxidizers (e.g., Nitric Acid) and strong acids.

Pre-Disposal Treatment & Segregation[2][3][4]

Before disposal, the chemical state (Solid vs. Liquid) determines the processing workflow.

A. Stench Management (Thioether Protocol)

The tert-butylthio group can generate volatile, malodorous sulfur compounds.

  • Containment: All solid waste and contaminated consumables (gloves, paper towels) must be double-bagged in 4-mil polyethylene bags.

  • Labeling: clearly mark the outer container with "STENCH" to warn waste handlers.

B. Chemical Quenching (Optional but Recommended for Spills)

If the substance is in a reactive solution or spill residue, mild oxidation converts the odorous sulfide to a non-volatile sulfoxide or sulfone.

  • Reagent: 10% Sodium Hypochlorite (Bleach) solution.

  • Reaction:

    
    
    
  • Caution: This reaction is exothermic. Add oxidant slowly to dilute solutions only.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired stocks, synthesis solids, or lyophilized powders.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[1][2]

  • Sealing: Screw the lid tight and seal with Parafilm to prevent odor leakage.

  • Secondary Containment: Place the HDPE jar inside a clear zip-lock bag.

  • Labeling: Attach a hazardous waste tag listing:

    • Chemical Name: 1-(5-(tert-Butylthio)pyridin-2-yl)azepane

    • Hazards: Toxic, Irritant, Stench.

  • Disposal Path: Designate for Incineration .

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Solutions in organic solvents (DCM, Ethyl Acetate, Methanol).

  • Segregation: Determine the solvent type.

    • Halogenated: (e.g., Dichloromethane, Chloroform).

    • Non-Halogenated: (e.g., Methanol, Acetone, DMSO).

  • Collection: Pour into the appropriate 5-gallon carboy or solvent safety can.

  • Rinsing: Rinse the original vessel twice with a compatible solvent (e.g., acetone) and add rinsate to the waste container.

  • pH Check: If the solution was part of an extraction, ensure the pH is between 5 and 9. If highly basic (due to azepane), neutralize with dilute acetic acid before adding to the bulk solvent drum to prevent drum corrosion.

  • Disposal Path: Fuel Blending / Incineration .

Protocol C: Contaminated Glassware & Sharps
  • Glassware: Rinse with acetone. Collect the acetone rinse as Liquid Waste (Protocol B) .

  • Sharps: Needles contaminated with the substance must go directly into a rigid Red Sharps Container. Do not recap.

  • Consumables: Gloves and weigh boats go into "Solid Hazardous Waste" (Double-bagged).

Operational Logic & Decision Tree

The following diagram illustrates the decision-making process for segregating waste streams associated with this chemical.

DisposalWorkflow Start Waste Generation: 1-(5-(tert-Butylthio)pyridin-2-yl)azepane StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Spill Spill / Contamination StateCheck->Spill DoubleBag Double Bag (4-mil Poly) Label: 'STENCH' Solid->DoubleBag Neutralize Check pH Neutralize if > 9 Liquid->Neutralize Oxidize Treat with 10% Bleach (Oxidize Sulfide) Spill->Oxidize IncinerateSolid Destruction: Incineration DoubleBag->IncinerateSolid SolventCheck Solvent Type? Halo Halogenated Waste (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Waste (e.g., MeOH, DMSO) SolventCheck->NonHalo FuelBlend Destruction: Fuel Blending Halo->FuelBlend NonHalo->FuelBlend Neutralize->SolventCheck Absorb Absorb with Vermiculite Oxidize->Absorb Absorb->DoubleBag

Figure 1: Waste segregation logic flow ensuring proper stream classification and odor management.

Emergency Spill Response

Scenario: A 100mg vial drops and shatters on the benchtop.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood sash is lowered or laboratory ventilation is maxed.

  • PPE Up: Wear nitrile gloves (double layer recommended), safety goggles, and a lab coat.

  • Contain: Place absorbent pads (pig mats) over the liquid to stop spreading.

  • Decontaminate (Odor Control):

    • Prepare a fresh solution of 10% bleach (sodium hypochlorite).

    • Gently pour over the pads/area. Allow to sit for 10-15 minutes. This oxidizes the sulfur, reducing the stench and degrading the compound.

  • Cleanup: Scoop the pads and broken glass into a plastic container. Seal and label as "Hazardous Waste - Debris."

  • Final Wash: Clean the surface with soap and water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. EPA.gov. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.